Terephthalaldehyde dioxime
Description
Structural Significance and Fundamental Frameworks in Aromatic Dioxime Chemistry
Terephthalaldehyde (B141574) dioxime, with the chemical formula C₈H₈N₂O₂, is an aromatic dioxime derived from terephthalaldehyde. nih.gov Its structure is characterized by a central benzene (B151609) ring with two oxime functional groups (-CH=NOH) positioned in a para orientation to each other. This specific arrangement of a rigid aromatic backbone and two reactive oxime moieties confers unique chemical properties and a defined stereochemistry that are fundamental to its utility in various chemical applications.
The oxime groups are capable of exhibiting E/Z isomerism, though the trans (E,E) isomer is generally the more stable and commonly utilized form. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor sites (the nitrogen and oxygen atoms) in the oxime functional group allows for the formation of extensive hydrogen-bonding networks. rsc.orgrsc.org These interactions, particularly the common O-H···N hydrogen-bonded dimer, play a crucial role in the supramolecular assembly and crystal engineering of dioximes. rsc.orgacs.orgresearchgate.netacs.org
The dual oxime groups in terephthalaldehyde dioxime enable it to act as an effective bidentate ligand, capable of coordinating with metal ions to form stable chelate complexes. This chelating ability is a cornerstone of its application in coordination chemistry and catalysis. ontosight.ai The rigid and linear geometry of the benzene backbone provides a predictable framework for the construction of larger, well-defined molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (1E,1'E)-N,N'-(1,4-phenylenebis(methanylylidene))bis(hydroxylamine) |
| CAS Number | 18705-39-0 |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| Appearance | White to pale yellow solid |
| Solubility | Soluble in various organic solvents |
This table presents key physicochemical properties of this compound.
Historical Context and Evolution of Research Perspectives on Dioximes
The study of oximes dates back to the 19th century, with their discovery credited to the German chemist Victor Meyer. numberanalytics.com Initially, research focused on their synthesis and basic reactivity. A significant leap in the perception and application of dioximes occurred in the early 20th century with the work of Russian chemist Lev Chugaev. In 1905, Chugaev discovered that dimethylglyoxime (B607122) could be used as a highly selective and sensitive reagent for the gravimetric determination of nickel(II) ions, which forms a distinctively colored solid complex. wikipedia.orgencyclopedia.comtestbook.comsenescyt.gob.ec This finding was a seminal moment, marking the advent of organic reagents in analytical chemistry and highlighting the potent chelating ability of vic-dioximes. encyclopedia.comsenescyt.gob.ec
Another important historical development in oxime chemistry was the Ponzio reaction, reported by Giacomo Ponzio in 1897. nih.govdrugfuture.com This reaction demonstrated the oxidation of aldoximes to form dinitrophenylmethanes using nitrogen dioxide, which was significant in the context of synthesizing high-energy materials. nih.govscribd.com
Over the decades, research has evolved from studying simple oximes to designing and synthesizing more complex dioxime structures for specific applications. The focus has shifted towards harnessing their unique properties for creating advanced materials, catalysts, and functional polymers, with aromatic dioximes like this compound being of particular interest due to their rigid frameworks. acs.org
Scope and Interdisciplinary Relevance in Modern Chemical Sciences
The distinct structural features of this compound have made it a valuable building block in several areas of modern chemical science, demonstrating significant interdisciplinary relevance.
Coordination Chemistry and Catalysis: The ability of this compound's oxime groups to form stable complexes with a variety of metal ions is a key aspect of its utility. These metal complexes have been investigated for their potential catalytic activities, where the ligand can stabilize the metal center and influence its reactivity and selectivity. ontosight.ai
Polymer and Materials Science: this compound serves as a versatile monomer in polymer chemistry. Its rigid, linear structure is advantageous for the synthesis of polymers with well-defined architectures. It is a precursor for creating covalent organic frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis. rsc.orgescholarship.orgruixibiotech.com The reaction of terephthalaldehyde with various amines to form polyimines is another area of interest.
Furthermore, it is utilized in the synthesis of metal-organic frameworks (MOFs), where it acts as a ligand to connect metal nodes, resulting in porous materials with potential applications in adsorption and separation technologies.
Energetic Materials: Historically, oxime derivatives have been linked to the field of energetic materials. This compound is a key starting material in the synthesis of terephthalonitrile (B52192) N,N'-dioxide. nasa.govnasa.gov The synthesis involves the chlorination of this compound to produce terephthalohydroximoyl chloride, which is then converted to the nitrile dioxide. nasa.govnasa.govunirioja.es Nitrile oxides are highly reactive dipoles used in the synthesis of various heterocyclic compounds and have been explored for their energetic properties. nasa.gov
Table 2: Synthesis of this compound
| Reactants | Conditions | Product |
| Terephthalaldehyde, Hydroxylamine (B1172632) Hydrochloride, Sodium Acetate (B1210297) | Heated under reflux | This compound |
| Terephthalaldehyde, Hydroxylamine Hydrochloride, Sodium Hydroxide (B78521) | Stirred at room temperature | This compound |
This table outlines common laboratory methods for the synthesis of this compound. nasa.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[[4-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-6,11-12H/b9-5+,10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJKQCPYFKAUEO-NXZHAISVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Strategic Derivatization of Terephthalaldehyde Dioxime
Established Synthetic Pathways for Terephthalaldehyde (B141574) Dioxime
The primary route to synthesizing terephthalaldehyde dioxime involves the reaction of terephthalaldehyde with hydroxylamine (B1172632). This process can be optimized to achieve high yields and purity.
The most common method for preparing this compound is the direct oximation of terephthalaldehyde. This reaction is typically carried out by treating terephthalaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or sodium hydroxide (B78521), in a suitable solvent like aqueous ethanol. nasa.gov The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the dioxime. The product, a cream-colored or white to pale yellow solid, often precipitates from the reaction mixture and can be purified by recrystallization. High efficiencies, with yields reportedly up to 95%, can be achieved through this method.
Table 1: Oximation Reaction of Terephthalaldehyde
| Reactants | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Terephthalaldehyde | Hydroxylamine hydrochloride, Sodium hydroxide | Aqueous ethanol | Stirring overnight, max temperature 52°C, pH 7 | 87% | nasa.gov |
| Terephthalaldehyde | Hydroxylamine hydrochloride, Sodium hydroxide | Aqueous ethanol | Stirring overnight, max temperature 72°C | 106% (wet) | nasa.gov |
| Terephthalaldehyde | Hydroxylamine hydrochloride, Sodium acetate | Aqueous medium | - | 95% |
While direct oximation is prevalent, alternative strategies focus on optimizing reaction conditions to maximize yield and purity. Key parameters for optimization include the stoichiometric ratios of reactants, reaction temperature, and pH control. For instance, using a 1:2 molar ratio of terephthalaldehyde to hydroxylamine and maintaining the temperature between 60–80°C are critical for high yields. The use of anhydrous solvents can also be beneficial to minimize side reactions. Purification techniques such as recrystallization are essential to remove any unreacted aldehyde or byproducts.
Another approach involves a three-step pathway starting from 1,10-phenanthroline, which is first oxidized to 1,10-phenanthroline-5,6-dione. This intermediate is then converted to the corresponding dioxime (phendioxime) by reacting it with hydroxylamine hydrochloride and barium carbonate in ethanol, achieving a 95% yield. The final step is the reduction of the dioxime.
Synthesis of Substituted this compound Derivatives
The functionalization of this compound allows for the tuning of its chemical and physical properties for specific applications.
The introduction of functional groups at specific positions on the aromatic ring of terephthalaldehyde or its dioxime derivative is a key strategy for creating tailored molecules. For example, 2,5-dialkoxyterephthalaldehydes can be synthesized and subsequently converted to their corresponding dioximes. researchgate.net Furthermore, the oxime groups themselves can undergo various reactions, such as oxidation to nitrile oxides or reduction to amines, providing pathways to a range of derivatives. The development of rhodium-catalyzed methods has enabled the direct C-H functionalization at specific positions of indole (B1671886) structures, a strategy that could potentially be adapted for the regioselective functionalization of the this compound scaffold. nih.gov
The synthesis of dioximes from 1,2-dicarbonyl compounds can result in different stereoisomers, namely syn, anti, and amphi forms. researchgate.net In the case of this compound, the two oxime groups can be arranged in either a syn or anti conformation relative to the benzene (B151609) ring. The geometry of the oxime is typically described using E/Z notation. chemguide.co.uk The E-isomer has the hydroxyl group and the larger substituent on opposite sides of the C=N double bond, while the Z-isomer has them on the same side. chemguide.co.ukdocbrown.info The specific isomer obtained can be influenced by the reaction conditions and the nature of the starting materials. libretexts.org The characterization and separation of these stereoisomers are crucial as they can exhibit different chemical and physical properties.
Polymerization Strategies Incorporating this compound
This compound's bifunctional nature, with two reactive oxime groups, makes it a valuable monomer in polymer chemistry. Its rigid aromatic structure can impart desirable properties such as thermal stability and enhanced surface area to the resulting polymers. For instance, it has been used in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The oxime groups can coordinate with metal ions, facilitating the formation of these porous materials. Additionally, derivatives of this compound, such as terephthalonitrile (B52192) N,N'-dioxide, which can be synthesized from the dioxime, have been explored as crosslinking agents in polymers. nasa.govnasa.gov
Poly(oxime-urethane) Synthesis and Network Formation
The synthesis of poly(oxime-urethane)s from this compound represents a significant advancement in creating self-healing and recyclable thermoset elastomers. These materials are fabricated using low-cost, commercially available compounds in a catalyst-free process. The core of this methodology lies in the formation of dynamic oxime-carbamate bonds.
The network formation involves the reaction between the oxime groups of this compound and isocyanate functionalities. This reaction creates dynamic covalent cross-links that constitute the polymer network. These oxime-carbamate bonds are reversible, which imparts remarkable properties to the resulting material. rsc.org The reversibility of these bonds, along with hydrogen bonds within the network, is the source of the material's dynamic characteristics. rsc.org
Research has demonstrated the development of poly(oxime-urethane) elastomers with excellent mechanical and dynamic properties. rsc.org These materials exhibit high tensile strength, significant strain at break, and exceptional toughness. rsc.org Furthermore, they possess a high degree of elastic recovery and are optically transparent. rsc.org The dynamic nature of the cross-links allows the material to be completely healed at elevated temperatures in a short period. rsc.org This healable and recyclable performance is attributed to a relatively low relaxation activation energy. rsc.org
Table 1: Properties of a Dynamic Poly(oxime-urethane) Elastomer
| Property | Value |
|---|---|
| Tensile Strength | ~13.5 MPa |
| Breaking Strain | ~812% |
| Toughness | ~40 MJ m⁻³ |
| Elastic Recovery | ~90% |
| Healing Conditions | 110 °C for 0.5 hours |
| Relaxation Activation Energy | ~29.7 kcal mol⁻¹ |
| Optical Transmittance (Visible) | ~86% |
Data sourced from a study on healable poly(oxime-urethane) elastomers. rsc.org
Polyimine Formation via Condensation Polymerization
Polyimines are polymers characterized by the presence of an imine (C=N) group in their repeating unit. wikipedia.org These materials, sometimes referred to as poly(azomethine)s or Polyschiff bases, can be synthesized through the condensation polymerization of aldehydes and primary amines. wikipedia.org This reaction typically forms water as a byproduct and can often proceed at room temperature, with mild heating or vacuum applied for complete curing. wikipedia.org
In the context of this compound, its aldehyde precursors are used in condensation reactions with diamines to form polyimines. For instance, terephthalaldehyde reacts with diamines like cadaverine (B124047) to create polyimine structures. wikipedia.org While the direct polymerization of the dioxime is less commonly detailed, the fundamental polyimine formation chemistry provides the basis for its use. The oxime groups can potentially be hydrolyzed back to aldehydes for such reactions or participate in other forms of polymerization.
Polyimines are notable for their incorporation into covalent adaptable networks (CANs), which are polymer networks crosslinked by dynamic covalent bonds. wikipedia.org The dynamic nature of the imine bond allows for the creation of recyclable and self-healing thermoset materials. wikipedia.org
Design Principles for Depolymerizable Polymer Networks
The creation of a circular economy for plastics hinges on the development of polymers that can be efficiently depolymerized back to their monomers for reuse. rsc.org This chemical recycling can eliminate contaminants and recover high-purity monomers from waste streams. rsc.org The key design principle involves incorporating dynamic or reversible bonds into the polymer structure, which shifts the monomer-polymer equilibrium to favor depolymerization under specific conditions. rsc.org
Polymers derived from terephthalaldehyde and its dioxime, such as polyimines and poly(oxime-urethane)s, are prime examples of this design philosophy. These systems are often classified as Covalent Adaptable Networks (CANs) or vitrimers. wikipedia.orgrug.nl
Dynamic Covalent Bonds: The functionality of this compound allows for the formation of dynamic bonds like imines and oxime-carbamates. Imine bonds in polyimine networks, for example, can undergo exchange reactions, particularly with the introduction of small amine molecules, which can reduce the crosslinking density and lead to material softening or liquefaction. wikipedia.org This reversibility is crucial for reprocessing and recycling.
Closed-Loop Recycling: Polymer networks formed using aldehyde-derived oligomers and amine cross-linkers can be depolymerized back into soluble components. nih.gov For instance, treating a network film with an excess of n-butylamine can break the imine cross-links. nih.gov The resulting oligomers can then be recovered and re-polymerized, demonstrating a closed-loop chemical recycling process. nih.gov
Vitrimers: These materials represent a class of CANs that exhibit a gradual decrease in viscosity upon heating, much like vitreous silica (B1680970). rug.nl This property, enabled by associative bond exchange reactions within the crosslinked network, allows the material to be reprocessed while maintaining network integrity, combining the advantages of both thermoplastics and thermosets. rug.nl
The strategic incorporation of reversible linkages derived from precursors like terephthalaldehyde is fundamental to designing the next generation of sustainable and recyclable polymer networks.
Directed Synthesis of Organometallic Derivatives and Precursors
The aldehyde functional groups of terephthalaldehyde serve as versatile handles for the directed synthesis of complex organometallic structures. Research has led to the successful synthesis and characterization of dipalladated derivatives of terephthalaldehyde, which are valuable precursors for further chemical transformations. nih.govnih.gov
The synthesis begins with the palladation of a diimine derived from terephthalaldehyde, C₆H₄(CH=NⁿBu)₂-1,4, using palladium(II) acetate to form a polynuclear complex. nih.gov This intermediate can then be subjected to hydrolysis in the presence of ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (tbbpy) and a halide source (NaX, where X = Br, I) to yield dipalladated terephthalaldehyde complexes. nih.govnih.gov These complexes are the first of their kind to be fully characterized. nih.govnih.gov
A significant finding is the reactivity of these dipalladated complexes with carbon monoxide (CO). nih.govnih.gov The insertion of CO into both aryl-palladium bonds has been achieved, resulting in novel complexes where CO is inserted into two separate aryl-metal bonds involving the same ligand. nih.govnih.gov
Table 2: Synthesized Organometallic Derivatives from Terephthalaldehyde Precursors
| Complex ID | Formula | Synthesis Note | Key Finding |
|---|---|---|---|
| 2a | [C₆H₂{PdBr(tbbpy)}₂-1,4-(CHO)₂-2,5] | Hydrolysis of a polynuclear palladium complex with NaBr. nih.gov | First fully characterized dipalladated terephthalaldehyde complex. nih.govnih.gov |
| 2b | [C₆H₂{PdI(tbbpy)}₂-1,4-(CHO)₂-2,5] | Hydrolysis of a polynuclear palladium complex with NaI. nih.gov | First fully characterized dipalladated terephthalaldehyde complex. nih.govnih.gov |
| 3a | [C₆H₂{C(O){PdBr(tbbpy)}}₂-1,4-(CHO)₂-2,5] | Reaction of complex 2a with CO. nih.gov | First example of CO insertion into two separate aryl-metal bonds on the same ligand. nih.govnih.gov |
| 3b | [C₆H₂{C(O){PdI(tbbpy)}}₂-1,4-(CHO)₂-2,5] | Reaction of complex 2b with CO. nih.gov | First example of CO insertion into two separate aryl-metal bonds on the same ligand. nih.govnih.gov |
Data sourced from research on dipalladated derivatives of terephthalaldehyde. nih.govnih.gov
These synthetic routes highlight how terephthalaldehyde-based structures can be used to create sophisticated organometallic compounds with unprecedented reactivity, opening doors for applications in catalysis and materials science.
Iii. Reactivity Profiles and Mechanistic Investigations of Terephthalaldehyde Dioxime
Condensation Reactions with Amines: Formation of Imines and Schiff Bases
The reaction of aldehydes and ketones with primary amines to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. libretexts.orgwikipedia.org This acid-catalyzed condensation reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgunizin.org Subsequent dehydration yields the C=N double bond of the imine. libretexts.org The reaction is reversible, and the position of the equilibrium is influenced by factors such as pH and the removal of water. wikipedia.org
While direct studies on the condensation of terephthalaldehyde (B141574) dioxime with amines are not extensively detailed in the provided research, the reactivity can be inferred from the behavior of its parent compound, terephthalaldehyde, and the general chemistry of oximes. Terephthalaldehyde readily undergoes condensation with primary amines to form stable imine products. thegoodscentscompany.com The stability of these imines is enhanced by the aromatic conjugation between the newly formed imine bond and the benzene (B151609) ring. libretexts.org
The oxime groups of terephthalaldehyde dioxime are themselves a type of imine (specifically, N-hydroxyimines) and can participate in further reactions. wikipedia.org However, the primary mode of condensation with additional amines would likely involve a transimination or exchange reaction, which is less common than the direct condensation with an aldehyde. More prevalent is the role of the oxime's nitrogen and oxygen atoms as nucleophiles or as coordinating sites for metal ions, which is central to its application in coordination chemistry. The formation of this compound itself is a classic condensation reaction between terephthalaldehyde and hydroxylamine (B1172632).
The general mechanism for imine formation from an aldehyde and a primary amine is a two-step process involving addition and then elimination:
Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.org
Proton Transfer: A proton is transferred to form a neutral carbinolamine. libretexts.org
Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated in an acidic medium, making it a good leaving group (water). libretexts.org
Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a positively charged species known as an iminium ion. libretexts.org
Deprotonation: A base removes a proton from the nitrogen, yielding the neutral imine product. libretexts.org
Control of pH is crucial for this reaction; the rate is typically maximal at a weakly acidic pH (around 4-5). unizin.org
Electrochemical Transformations and Redox Behavior
The electrochemical properties of this compound are closely related to its parent compound, terephthalaldehyde, which exhibits complex redox behavior influenced by pH and hydration.
The electroreduction of aromatic oximes is a multi-electron process. nih.gov For terephthalaldehyde, the reduction mechanism is highly dependent on the pH of the solution, as it dictates the protonation state of the molecule. acs.orgresearchgate.net
Acidic Conditions (pH 0–5.5): In this range, the diprotonated form of terephthalaldehyde is reduced in a reversible two-electron step to form a diradical-quinonemethide intermediate. researchgate.net At pH values between 1 and 3, this intermediate can be converted into an aldol, which undergoes further reduction at more negative potentials. researchgate.net For aromatic oximes in general, the reducible species between pH 5 and 8 is a diprotonated form, which is generated at the electrode surface from the adsorbed neutral oxime. nih.gov The reduction is initiated by the cleavage of the N-O bond, a process facilitated by the diprotonation which creates a good leaving group (H₂O⁺) and places a positive charge on the nitrogen. nih.gov The reduction of the resulting imine can sometimes be observed as a separate two-electron wave. nih.gov In the case of the related isophthalaldehyde (B49619) dioxime, both protonated oxime groups are reduced simultaneously in a single, eight-electron step. researchgate.net
Mildly Acidic to Neutral Conditions (pH 5.5–8.5): Here, the monoprotonated form of terephthalaldehyde is reduced. The protonated formyl group is reduced first, followed by the reduction of the second formyl group at a more negative potential. researchgate.net
Alkaline Conditions (pH > 8.5): The unprotonated form of terephthalaldehyde is reduced. researchgate.net At pH greater than 10, the addition of hydroxide (B78521) ions to the carbonyl groups forms a geminal diol anion, leading to a decrease in the reduction waves of the aldehyde. researchgate.net
Table 1: Summary of Terephthalaldehyde Electroreduction at Varying pH
| pH Range | Predominant Species | Reduction Mechanism | Intermediate/Product |
|---|---|---|---|
| 0–5.5 | Diprotonated Form | Reversible 2-electron reduction | Diradical-quinonemethide |
| 1–3 | Diprotonated Form | Conversion of intermediate | Aldol (4-HOCH₂C₆H₄CHO) |
| 5.5–8.5 | Monoprotonated Form | Sequential reduction of formyl groups | Aldol formation in the first step |
| > 8.5 | Unprotonated Form | Reduction of unprotonated aldehyde | - |
| > 10 | Unprotonated Form | Addition of OH⁻ ions | Geminal diol anion |
The oxidation of this compound can involve the oxime groups themselves, which can be oxidized to form nitrile oxides using reagents like hydrogen peroxide. In the context of electrochemistry, the oxidation processes are often linked to the behavior of the parent aldehyde in alkaline solutions.
At pH levels above 10, the formation of a geminal diol anion from terephthalaldehyde results in an increase in the anodic (oxidation) wave. researchgate.net The dependence of these anodic waves on hydroxide ion activity suggests a consecutive addition of OH⁻ to the two formyl groups, which are then oxidized. researchgate.net
A significant factor complicating the electrochemistry of terephthalaldehyde is its hydration. In aqueous solutions, it exists in equilibrium with its monohydrated form (a geminal diol), which is not reducible in the investigated potential range. researchgate.net This hydration-dehydration equilibrium, which is catalyzed by both acids and bases, controls the limiting currents observed in the pH range of 5.5-8.5. researchgate.net The strong covalent hydration of one of the formyl groups is attributed to a powerful resonance interaction between the two groups in the 1,4-position. acs.orgresearchgate.net This understanding of the interplay between protonation, hydration, and electrochemical steps allows for the use of polarographic methods to monitor the concentration changes of terephthalaldehyde and its derivatives, including the dioxime. researchgate.net
Ligand Exchange Reactions and Coordination Dynamics in Solution
The oxime groups of this compound are effective bidentate ligands, capable of coordinating with metal ions to form stable complexes. This property is central to its use in coordination chemistry and the synthesis of metal-organic frameworks (MOFs). The dynamics of these coordination processes often involve ligand exchange reactions.
Ligand exchange is a fundamental process where a ligand in a complex is replaced by another. The synthesis of various cyclopalladated oximes has been achieved through ligand exchange methods. mdpi.com For instance, research has demonstrated that cobalt(II) complexes containing oxime ether ligands can engage in rapid ligand exchange with competing ligands in solution. nih.gov The rate of this exchange can be dramatically slowed by oxidizing the metal center from Co(II) to Co(III), demonstrating that the coordination dynamics can be controlled by the redox state of the metal. nih.gov
Furthermore, studies on boronic acid-derived oximes show that these molecules can undergo dynamic exchange with other nucleophiles, and this exchange can be reversibly controlled by adjusting the pH of the solution. researchgate.net While not involving a metal center, this highlights the inherent dynamic nature of the oxime linkage itself under certain conditions. In a specific example involving this compound, a ligand-exchange reaction with methanol (B129727) was noted during the synthesis of a benziodoxole triflate complex in acetonitrile. unizin.org These findings underscore the dynamic coordination behavior of this compound, which is crucial for its application in constructing dynamic chemical systems and functional materials.
Palladium-Catalyzed Transformations and Aryl-Metal Bond Reactivity
Palladium catalysis is a powerful tool in modern organic synthesis, and aromatic oximes can serve as versatile reactants and directing groups in these transformations. acs.orgnih.gov Terephthalaldehyde and its derivatives have been utilized in palladium-catalyzed reactions, particularly those involving the formation and reaction of aryl-palladium bonds.
A notable transformation involving a derivative of terephthalaldehyde is the insertion of carbon monoxide (CO) into aryl-palladium bonds. Research has shown the synthesis of dipalladated terephthalaldehyde complexes, specifically [C₆H₂{PdX(tbbpy)}₂-1,4-(CHO)₂-2,5]. researchgate.net These complexes, where two palladium atoms are bonded to the central benzene ring, are stable and fully characterized. researchgate.net
When these dipalladated complexes react with carbon monoxide, a remarkable reaction occurs: CO inserts into both aryl-palladium bonds simultaneously. researchgate.net This forms novel complexes with the structure [C₆H₂{C(O){PdX(tbbpy)}}₂-1,4-(CHO)₂-2,5]. researchgate.net This represents a rare example of a double CO insertion into two separate aryl-metal bonds within the same molecule and ligand framework. researchgate.net The mechanism of such carbonylation reactions typically involves the coordination of CO to the palladium center, followed by migratory insertion of the CO molecule into the Pd-C bond to form an aroylpalladium species. iupac.orgnih.gov This reactivity highlights the potential for using terephthalaldehyde-based platforms to explore complex, multi-component catalytic cycles.
Isocyanide Insertion Reactions and Polycyclic Organic Compound Synthesis
While direct studies on the isocyanide insertion reactions of this compound are not extensively documented in the reviewed literature, the reactivity of closely related terephthalaldehyde derivatives provides significant insights into the potential for forming complex polycyclic structures. Research on dipalladated terephthalaldehyde demonstrates that the terephthalaldehyde scaffold can undergo multiple isocyanide insertions, leading to intricate polycyclic systems.
A key study has shown that a dipalladated terephthalaldehyde complex, specifically [C₆H₂{PdBr(tbbpy)}₂-1,4-(CHO)₂-2,5], reacts with an excess of xylyl isocyanide (XylNC) in acetone. nih.govacs.orgnih.gov This reaction results in the formation of a novel dinuclear complex, which is a derivative of 2,3,6,7-tetrahydrobenzo[1,2-c:4,5-c′]dipyrrole-1,5-dione. nih.govacs.orgnih.gov The formation of this polycyclic structure involves the insertion of three molecules of the isocyanide into each aryl-palladium bond. nih.govacs.orgnih.gov
The proposed mechanism for this transformation begins with the insertion of isocyanide molecules into the aryl-palladium bonds of the starting complex. nih.gov Following the insertion, a nucleophilic attack by one of the isocyanide molecules occurs at each of the formyl groups of the terephthalaldehyde derivative. nih.govacs.orgnih.gov This is followed by an intramolecular proton migration, leading to the cyclized polycyclic product. nih.gov The reaction is notable for the displacement of the tbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) ligands on the palladium atoms by two additional xylyl isocyanide molecules. nih.gov
Subsequent reaction of this polycyclic palladium complex with thallium(I) trifluoromethanesulfonate (B1224126) (TlOTf) and residual water leads to depalladation. nih.govacs.orgnih.gov This step results in the isolation of the purely organic polycyclic compound, a 2,3,6,7-tetrahydrobenzo[1,2-c:4,5-c′]dipyrrole-1,5-dione derivative. nih.govacs.orgnih.gov The crystal structures of the initial dipalladated complex, the resulting polycyclic palladium complex, and the final organic polycyclic compound have been confirmed by X-ray crystallography. nih.gov
These findings underscore the potential of the terephthalaldehyde framework to serve as a precursor for the synthesis of complex, polycyclic, nitrogen-containing heterocyclic compounds through isocyanide insertion reactions. Although this specific example involves a palladated derivative rather than the dioxime, it highlights a plausible and mechanistically intricate pathway for the functionalization and cyclization of the terephthalaldehyde core. Further research could explore whether this compound, perhaps after suitable activation, could undergo similar isocyanide insertion and cyclization reactions to yield novel polycyclic architectures.
Detailed Research Findings:
| Reactant | Reagent | Product | Key Observations | Reference |
| [C₆H₂{PdBr(tbbpy)}₂-1,4-(CHO)₂-2,5] | Xylyl isocyanide (XylNC) | 2,3,6,7-tetrahydrobenzo[1,2-c:4,5-c′]dipyrrole-1,5-dione-2,6-dixylyl-3,7-bis{=C(NHXyl)-C(=NXyl)-[PdBr(CNXyl)₂]} | Insertion of three isocyanide molecules per aryl-Pd bond, followed by nucleophilic attack and cyclization. The product precipitates as a red solid. | nih.govacs.orgnih.gov |
| Polycyclic Palladium Complex | Thallium(I) trifluoromethanesulfonate (TlOTf), H₂O | 2,3,6,7-tetrahydrobenzo[1,2-c:4,5-c′]dipyrrole-1,5-dione-2,6-dixylyl-3,7-bis{=C(NHXyl)–C(O)NHXyl} | Depalladation occurs to yield the organic polycyclic compound. The reaction is promoted by the precipitation of TlBr. | nih.govacs.orgnih.gov |
Iv. Coordination Chemistry and Metal Complexation of Terephthalaldehyde Dioxime
Chelation Behavior and Ligand Design Principles
The coordination capabilities of terephthalaldehyde (B141574) dioxime are primarily dictated by its oxime groups, which can act as effective chelating agents for metal ions. The rigid aromatic backbone combined with the flexible coordination of the oxime units makes it an interesting building block in ligand design.
The stereochemistry of the oxime groups in dioxime ligands plays a crucial role in determining the geometry of the resulting metal complexes. Dioximes can exist in different isomeric forms, such as syn, anti, and amphi. Studies on related vic-dioximes have shown that many exist in the trans-anti form. researchgate.net This specific spatial arrangement of the donor atoms directly influences how the ligand orients itself around a metal ion. For example, the trans-anti configuration in certain N-(substituted-phenyl) aminoglyoximes leads to the formation of square planar, hydrogen-bridged complexes with metals like Cu(II), Ni(II), and Pd(II). researchgate.net In other cases, the ligand's conformation can result in octahedral geometries, often with solvent molecules occupying the axial positions. researchgate.net Therefore, controlling the stereoisomerism of terephthalaldehyde dioxime is a key principle in designing metal complexes with desired geometrical structures and properties.
Synthesis and Characterization of Metal-Terephthalaldehyde Dioxime Complexes
The synthesis of metal complexes using this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are often colored solids and can be characterized using a range of spectroscopic and analytical techniques to determine their structure and properties. mdpi.comresearchgate.net
This compound and its derivatives form stable complexes with a variety of transition metals. These complexes have been investigated for their catalytic and material properties.
Iron (Fe(II)): Iron(II) complexes of this compound have demonstrated effectiveness in environmental applications, such as the degradation of carcinogenic azo dyes from wastewater. In one study, an iron(II) complex was formed by reacting an iron(III) salt with a Schiff base dioxime ligand; the ligand itself acted as a reducing agent to form the Fe(II) center. sapub.org The resulting complex was characterized as having a distorted octahedral coordination geometry. sapub.org
Cobalt (Co(II)): Cobalt(II) complexes with Schiff bases derived from terephthalaldehyde have been synthesized and characterized. mdpi.comresearchgate.net Spectroscopic and magnetic data for some of these complexes suggest an octahedral geometry around the Co(II) ion. researchgate.net In other related systems involving different dioximes, Co(II) has been observed to form both square-planar and octahedral complexes, the latter often incorporating water molecules as axial ligands. researchgate.net
Nickel (Ni(II)): Nickel(II) readily forms complexes with dioxime-containing ligands. researchgate.net Research on various vic-dioximes shows that Ni(II) typically adopts a square-planar geometry. researchgate.net However, studies on Schiff bases derived from terephthalaldehyde suggest that octahedral structures are also possible for Ni(II) complexes. researchgate.netscirp.org
Copper (Cu(II)): Copper(II) complexes with terephthalaldehyde derivatives have been synthesized and are noted for their catalytic activity. Like nickel, copper(II) can form square-planar complexes with dioxime ligands. researchgate.net However, depending on the specific ligand structure and reaction conditions, octahedral geometries for Cu(II) have also been proposed. researchgate.net
Table 1: Geometries of Transition Metal Complexes with Terephthalaldehyde-derived Ligands
| Metal Ion | Ligand Type | Proposed Geometry | Reference(s) |
|---|---|---|---|
| Fe(II) | Dioxime Schiff Base | Distorted Octahedral | sapub.org |
| Fe(II) | Schiff Base | Octahedral | researchgate.net |
| Co(II) | Schiff Base | Octahedral | mdpi.com, researchgate.net |
| Co(II) | Dioxime | Square-Planar / Octahedral | researchgate.net |
| Ni(II) | Schiff Base | Octahedral | researchgate.net, scirp.org |
| Ni(II) | Dioxime | Square-Planar | researchgate.net |
| Cu(II) | Schiff Base | Octahedral | researchgate.net |
| Cu(II) | Dioxime | Square-Planar | researchgate.net |
The coordination chemistry of f-block elements, including rare earth elements (REEs) and actinides, is distinct from that of transition metals, primarily due to their larger ionic radii and higher coordination numbers. rsc.orgnih.gov
Lanthanide ions are considered hard acids and preferentially bind to hard donor atoms like oxygen. mdpi.com The oxime groups of this compound, with their oxygen and nitrogen atoms, present potential binding sites for these elements. While specific studies on this compound complexes with REEs are not extensively detailed in the literature, research on other oxime molecules has shown their potential for complexing and extracting REEs like europium(III). mdpi.com The coordination of REEs can lead to varied and high coordination numbers, often involving solvent molecules in the coordination sphere. u-tokyo.ac.jp
Actinides also exhibit high coordination numbers and can form stable complexes with various ligands. nih.govd-nb.info Trivalent actinides, in particular, share chemical similarities with trivalent lanthanides. nih.govrsc.org The coordination of actinides like americium(III), curium(III), and actinium(III) in solution has been studied, revealing coordination numbers ranging from approximately 9 to 10 with water molecules, which can be displaced by other ligands. rsc.org Given the chelating nature of its oxime groups, this compound could potentially form stable complexes with actinides, although specific, well-characterized examples remain a subject for further research.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The rigid structure of the terephthalic backbone combined with the chelating ability of the dioxime groups makes this compound a suitable building block for constructing extended structures like Metal-Organic Frameworks (MOFs) and coordination polymers.
MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The use of terephthalic acid and its derivatives is common in MOF synthesis. sciengine.com this compound offers a variation on this theme, where the oxime functionalities provide specific coordination sites for metal linkers. The resulting frameworks can possess unique properties, such as enhanced thermal stability and porosity, making them useful as catalytic materials.
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic bridging ligands. The bifunctional nature of this compound allows it to act as a linker between metal centers, leading to the formation of one-, two-, or three-dimensional polymeric networks. Studies on related systems, such as the combination of 2-pyridyl oximes with terephthalic acid analogues, have yielded new families of 1D coordination polymers. rsc.org Similarly, coordination polymers have been synthesized using tetrathioterephthalate, an analogue where the carboxylate oxygens are replaced by sulfur, highlighting the versatility of the terephthalate (B1205515) core in forming such extended structures. nih.gov
Design and Synthesis of this compound-based MOFs and Covalent Organic Frameworks (COFs)
The creation of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) relies on the precise assembly of molecular building blocks. tcichemicals.comwikipedia.org this compound, with its defined geometry and functional oxime groups, is a promising candidate for designing these advanced materials.
Design Principles: The design of MOFs and COFs is rooted in reticular chemistry, which involves the deliberate assembly of secondary building units (SBUs) into predetermined network topologies. nih.gov In this context, this compound can function as an organic linker or building block. Its rigid para-substituted benzene (B151609) ring ensures structural integrity and promotes the formation of porous frameworks. The two oxime groups at opposite ends of the molecule can act as bidentate ligands, coordinating to metal ions or clusters (in MOFs) or forming covalent bonds with other organic monomers (in COFs). researchgate.net
For COFs, which are composed entirely of light elements linked by covalent bonds, terephthalaldehyde and its derivatives are common building blocks. tcichemicals.commdpi.com They are typically condensed with polyamines to form imine-linked COFs, which are noted for their chemical stability. tcichemicals.commdpi.com The modification of the aldehyde to a dioxime introduces N-O coordinating sites, offering an alternative pathway to new framework materials. For instance, derivatives like 2,5-dihydroxyterephthalaldehyde (B1588973) dioxime have been identified as efficient N,O-symmetrical bidentate ligands for constructing frameworks. researchgate.net
Synthesis Methods: The synthesis of MOFs and COFs generally involves solvothermal or hydrothermal methods, where the components are heated in a sealed vessel to promote crystallization. rsc.org
MOF Synthesis: A typical synthesis would involve dissolving a metal salt (e.g., nitrates of Cu(II), Fe(III), Cr(III)) and the this compound ligand in a suitable solvent, often a high-boiling point organic solvent like N,N-dimethylformamide (DMF). researchgate.net The mixture is then heated, allowing the slow formation of the crystalline MOF. The resulting solid is collected, washed, and activated by removing solvent molecules from the pores.
COF Synthesis: The synthesis of COFs from a dioxime-based linker would likely proceed through a condensation reaction. For example, the oxime groups could potentially react with other functional groups on a co-monomer to form the extended covalent network. The crystallinity of the final product is a critical measure of success, often confirmed by Powder X-ray Diffraction (PXRD). wikipedia.org
| Framework Type | Typical Precursors | Common Synthesis Method | Key Linkage Type |
| MOF | This compound, Metal Salts (e.g., Cu(NO₃)₂, Fe(NO₃)₃) | Solvothermal/Hydrothermal | Metal-Ligand Coordination Bond |
| COF | This compound, Organic Co-monomers | Solvothermal Condensation | Covalent Bond (e.g., Imine, Ester) |
Tunable Properties via Metal-Ligand Interactions for Specific Applications
A key advantage of using this compound in coordination chemistry is the ability to tune the properties of the resulting metal complexes for specific applications. The interaction between the metal center and the dioxime ligand dictates the electronic, magnetic, optical, and catalytic properties of the material. ontosight.airsc.org
Catalysis: The coordination environment provided by this compound can stabilize metal ions, enhancing their catalytic activity and selectivity. Metal complexes involving dioxime ligands are recognized for their role in catalysis, particularly in reactions involving transition metals. unipi.it By systematically changing the metal ion (e.g., from cobalt to nickel to copper), it is possible to modulate the redox potential and Lewis acidity of the active site, thereby optimizing the catalyst for specific transformations such as oxidation or polymerization. aithor.com For example, ruthenium(II) complexes bearing other simple dioxime ligands have proven to be effective catalysts for one-pot transfer hydrogenation reactions. unipi.it
Optical and Magnetic Properties: The choice of metal ion and the geometry of the coordination sphere significantly influence the optical and magnetic properties of the resulting materials. ontosight.ainih.gov For instance, incorporating lanthanide ions could lead to luminescent materials, where the dioxime ligand acts as an "antenna" to absorb light and transfer the energy to the metal center. nih.gov Similarly, using paramagnetic transition metals like Ni(II) or Mn(II) can lead to materials with interesting magnetic behaviors. rsc.org The properties of these materials can be fine-tuned by modifying the ligand structure or the coordination environment. ontosight.airsc.org
| Property | Influencing Factor | Potential Application |
| Catalytic Activity | Choice of transition metal (e.g., Ru, Co, Ni) | Oxidation, Polymerization, Hydrogenation unipi.it |
| Luminescence | Incorporation of Lanthanide ions (e.g., Eu³⁺, Tb³⁺) | Sensing, Optical Devices nih.gov |
| Magnetic Behavior | Use of paramagnetic metals (e.g., Ni(II), Mn(II)) | Magnetic Materials, Spintronics ontosight.airsc.org |
| Conductivity | π-conjugated ligand backbone, Metal d-orbital interactions | Electronic Materials lupinepublishers.com |
Supramolecular Assembly and Host-Guest Systems through Coordination Interactions
Supramolecular chemistry involves the organization of molecules into well-defined architectures through non-covalent interactions. wikipedia.org this compound is an excellent candidate for constructing complex supramolecular assemblies and host-guest systems due to its rigid structure and ability to form directional coordination bonds. researchgate.net
Supramolecular Assembly: The directional nature of the oxime groups allows this compound to act as a "molecular clip" or linear building block in the self-assembly of larger structures. When combined with appropriate metal ions that have specific coordination geometries (e.g., square planar or octahedral), it can drive the formation of discrete molecular cages, rings, or extended polymeric networks. nih.govresearchgate.net For example, the formation of imines and related compounds like oximes can be used as a reversible reaction to guide the self-assembly of complex structures like dendrimers. d-nb.info These assemblies are held together by a combination of coordination bonds, hydrogen bonds, and π-π stacking interactions. wikipedia.org
Host-Guest Systems: When these supramolecular assemblies contain internal cavities or pores, they can function as "host" systems capable of encapsulating smaller "guest" molecules. wikipedia.orgmdpi.com The design of MOFs and COFs using this compound is a direct route to creating such host-guest systems. researchgate.net The size, shape, and chemical nature of the pores can be tailored by selecting the appropriate metal centers and by modifying the ligand itself. These porous hosts can be used for applications such as molecular storage, separation, and sensing. nih.govthno.org The guest molecule is held within the host's cavity through non-covalent forces, and its binding and release can often be controlled by external stimuli like changes in pH, temperature, or light. thno.org
| System Type | Description | Driving Interactions | Potential Application |
| Molecular Cages/Polygons | Discrete, closed structures formed from a specific number of ligands and metal ions. | Coordination Bonds | Molecular Encapsulation, Catalysis researchgate.net |
| Coordination Polymers | Extended 1D, 2D, or 3D networks of ligands and metal ions. lupinepublishers.com | Coordination Bonds, Hydrogen Bonds | Gas Storage, Separation nih.gov |
| Host-Guest Complexes | A larger "host" molecule or framework enclosing a smaller "guest" molecule. wikipedia.org | Van der Waals forces, H-bonds | Drug Delivery, Sensing thno.orgvu.lt |
V. Advanced Materials Science Applications of Terephthalaldehyde Dioxime
Polymeric Materials Development and Engineering
The dual oxime groups of terephthalaldehyde (B141574) dioxime enable its use as a monomer or cross-linking agent in the synthesis of novel polymers. Its integration into polymer chains can impart enhanced thermal stability, dynamic properties, and recyclability. pku.edu.cnnih.gov
Polyimines: Structural Integrity and Thermal Properties
Polyimines, a class of polymers characterized by the imine (C=N) linkage, can be formed through the reaction of diamines and dialdehydes like terephthalaldehyde. While not directly using the dioxime, the underlying terephthalaldehyde structure is key. The resulting imine bonds, particularly when part of a cross-linked network, contribute to robust materials.
Research into related structures, such as polyureas with imine bonds derived from terephthalaldehyde, demonstrates the creation of composites with significant structural and thermal properties. rsc.org For instance, a dual-functional polyurea (D-PUA) was synthesized via the in-situ polymerization of isophorone (B1672270) diisocyanate modified graphene oxide (IPDI@GO), terephthalaldehyde, and polyetheramine. rsc.org This material exhibits both high thermal conductivity and excellent mechanical strength, with the imine bonds contributing to the material's self-healing capabilities. rsc.org The integration of a graphene filler further enhances these properties. rsc.org
Table 1: Properties of Graphene-Polyurea Composite with Terephthalaldehyde-Derived Imine Bonds
| Property | Value |
|---|---|
| In-plane Thermal Conductivity (κ‖) | Up to 2.7 W m⁻¹ K⁻¹ |
| Tensile Strength | 17.5 MPa |
| Self-Healing Efficiency (Stress & κ‖) | > 90% after three cycles |
Data sourced from a study on dual-functional polyurea composites. rsc.org
Poly(oxime-urethane) Systems for Specialized Applications
Poly(oxime-urethane)s are formed by the reaction of dioximes, such as terephthalaldehyde dioxime, with diisocyanates. mjcce.org.mk These polymers are gaining attention for their dynamic properties and potential in specialized applications like photobase generators and hot-melt adhesives. researchgate.netgoogle.com
Studies have reported the synthesis of poly(oxime-urethane)s through the condensation reaction of this compound with various diisocyanates. mjcce.org.mk The choice of diisocyanate allows for the tuning of the final polymer's properties. mjcce.org.mk Furthermore, new polymeric photobase generators have been created from the polyaddition reaction of 2,4-tolylene diisocyanate with this compound. researchgate.net These polymers can generate amines upon photolysis of the oxime-urethane linkage, which can be used to induce crosslinking in other materials. researchgate.net The reversible nature of the oxime-urethane bond at elevated temperatures also allows for the development of polyurethane hot-melt adhesives that can be processed at high temperatures and form strong, cross-linked structures upon cooling. google.com
Table 2: Examples of Poly(oxime-urethane) Systems with this compound
| Diisocyanate Reactant | Dioxime Reactant | Polymer Type | Potential Application |
|---|---|---|---|
| 3,3'-dimethoxy-4,4'-biphenylene diisocyanate | This compound | Poly(oxime-urethane) | Advanced Condensation Polymer |
| Methylene bis[4-phenyl isocyanate] | This compound | Poly(oxime-urethane) | Advanced Condensation Polymer |
| Hexamethylene diisocyanate | This compound | Poly(oxime-urethane) | Advanced Condensation Polymer |
| 2,4-tolylene diisocyanate | This compound | Poly(oxime-urethane) | Photobase Generator |
Data compiled from studies on poly(oxime-urethane) synthesis. mjcce.org.mkresearchgate.net
Chemically Recyclable and Reprocessable Polymer Networks
The development of chemically recyclable polymers is crucial for establishing a circular materials economy. nsf.govrsc.org Polymers that can be broken down into their constituent monomers and repolymerized offer a sustainable alternative to traditional plastics. nrel.govrsc.org The dynamic chemistry of oxime-based polymers makes them prime candidates for this purpose.
Poly(oxime-urethane)s, including those derived from this compound, exhibit thermoreversible properties. pku.edu.cn The oxime-urethane linkage can dissociate at elevated temperatures and reform upon cooling. pku.edu.cngoogle.com This dynamic covalent chemistry allows the material to be reshaped, reprocessed, and recycled without the significant loss of quality often seen in mechanical recycling. pku.edu.cnnsf.gov This process, known as dissociative transcarbamoylation, enables the polymer network to be broken down and reformed, facilitating self-healing and recyclability. pku.edu.cn This approach addresses the end-of-life issue for thermoset polymers, which are typically difficult to recycle. pku.edu.cn
Design of Functional Coordination Polymers and Frameworks
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comdoabooks.org The bidentate oxime groups of this compound make it an excellent candidate for a linker in the synthesis of these functional materials. The resulting frameworks can be designed to have specific properties, such as high porosity for gas storage or unique electronic characteristics for sensing and catalysis. ontosight.aibohrium.com
Tailored Properties for Gas Adsorption and Separation
Porous coordination polymers are at the forefront of materials-based solutions for gas storage and separation. ciqtekglobal.comrsc.org The ability to tune pore size, shape, and surface chemistry allows for the selective adsorption of specific gas molecules. rsc.org The separation of gases can be achieved through several mechanisms, including thermodynamic effects (different interaction forces), kinetic effects (different diffusion rates), and the molecular sieving effect (size exclusion). nih.govpageplace.de
By using this compound as a building block, it is possible to create MOFs with tailored pore environments. The aromatic nature of the linker contributes to the framework's stability, while the nitrogen and oxygen atoms of the oxime groups can act as specific binding sites for gas molecules like carbon dioxide. mdpi.comciqtekglobal.com The design of these materials involves carefully selecting the metal node and synthesis conditions to control the final topology and pore characteristics of the framework, thereby optimizing its performance for targeted gas separations. bohrium.comciqtekglobal.com
Table 3: Key Parameters for Gas Adsorption in Porous Coordination Polymers
| Parameter | Description | Relevance to this compound Frameworks |
|---|---|---|
| BET Surface Area | A measure of the total surface area available for adsorption within the pores. | The rigid, well-defined structure of a this compound linker can lead to high surface area materials. ciqtekglobal.com |
| Pore Volume/Size Distribution | The total volume of the pores and the distribution of their sizes. | The length and geometry of the dioxime linker, combined with the metal cluster, dictates the pore dimensions, enabling molecular sieving. ciqtekglobal.comnih.gov |
| Heat of Adsorption (Qst) | The energy released upon adsorption of a gas molecule. | The polar oxime groups can create strong, specific interactions with certain gases (e.g., CO₂), leading to high selectivity. mdpi.com |
| Adsorption Selectivity | The preferential adsorption of one gas component over another from a mixture. | The combination of pore size and chemical functionality from the dioxime linker can be tuned to enhance selectivity for industrial separations. rsc.org |
Information compiled from general principles of gas adsorption in porous materials. mdpi.comciqtekglobal.comrsc.orgnih.gov
Development of Optical and Magnetic Materials
Functional coordination polymers are being extensively investigated for applications in optoelectronics and magnetism. jhu.edu The properties of these materials arise from the interplay between the metal centers and the organic linkers. ontosight.ai The design of artificial materials with magnetic responses at optical frequencies is a significant area of research. rsc.org
Coordination complexes and polymers derived from terephthalaldehyde and its derivatives have shown potential in this area. ontosight.ai For example, metal complexes synthesized with Schiff bases of terephthalaldehyde exhibit distinct magnetic properties. researchgate.net The magnetic susceptibility measurements of Co(II), Ni(II), Cu(II), and Fe(II) complexes indicate octahedral geometries and provide insight into the electronic structure and magnetic behavior of the materials. researchgate.net By extension, incorporating this compound as a linker into a 2D or 3D coordination polymer could lead to materials where these magnetic properties are communicated throughout the framework, potentially creating novel optical or magnetic materials. ontosight.ainrel.gov
Table 4: Magnetic Properties of Metal Complexes with a Terephthalaldehyde-Derived Schiff Base Ligand
| Metal Ion | Geometry | Magnetic Moment (B.M.) |
|---|---|---|
| Co(II) | Octahedral | 5.12 |
| Ni(II) | Octahedral | 3.21 |
| Cu(II) | Octahedral | 2.01 |
| Fe(II) | Octahedral | 5.32 |
Data sourced from a study on transition metal complexes. researchgate.net
Liquid Crystalline Organogelators and Halogen Bonding Interactions in Self-Assembly
The self-assembly of small molecules into complex, ordered structures is a cornerstone of modern materials science. Terephthalaldehyde derivatives have been identified as potent low molecular-weight organogelators, capable of immobilizing organic solvents to form gels. rsc.org These systems often exhibit liquid crystalline properties, combining the ordered structure of crystals with the fluidity of liquids.
Research has demonstrated the synthesis of a terephthalaldehyde-derived Schiff-base (SB) that not only forms stable gels with a variety of organic solvents but also displays liquid crystalline behavior over a significant temperature range. rsc.orgrsc.org The gelation process is driven by the self-assembly of the molecules into a three-dimensional network that entraps the solvent, a phenomenon governed by non-covalent interactions such as hydrogen bonding and van der Waals forces. researchgate.net
A significant advancement in this area is the use of halogen bonding (XB) to enhance and control the self-assembly process. rsc.org Halogen bonding is a highly directional, non-covalent interaction between an electron-poor halogen atom (the XB donor) and a Lewis base (the XB acceptor). nih.gov In the context of terephthalaldehyde-based gelators, the Schiff-base acts as a halogen bond acceptor. When combined with a strong XB donor, such as 1,4-diiodotetrafluorobenzene (B1199613) (DIB), the gelation properties are markedly improved. rsc.org
Key findings from studies on these systems include:
Enhanced Gelation: The formation of halogen bonds between the terephthalaldehyde Schiff-base and DIB significantly promotes the gelling ability of the system. rsc.org
Improved Thermal Stability: The introduction of halogen bonding enhances the thermal stability of the resulting organogels. rsc.org
Modulated Mesomorphic Properties: Halogen bonding can influence the liquid crystalline phases and transition temperatures of the material. rsc.org
Selective Ion Sensing: Gels formed from certain terephthalic acid-based aromatic amides, which share structural similarities, exhibit selective sensing capabilities for copper ions (Cu²⁺). rsc.org
The cooperative interplay of halogen and hydrogen bonding is a powerful tool for designing the architecture of supramolecular structures. researchgate.netmdpi.com The directionality and tunable strength of halogen bonds allow for precise control over molecular organization, leading to the formation of novel nanoarchitectures and functional materials. nih.gov
| Property | Observation | Impact of Halogen Bonding | Citation |
| Gelation Ability | Forms stable gels in numerous organic solvents. | Significantly promotes and strengthens gelling capabilities. | rsc.org |
| Liquid Crystallinity | Exhibits a good mesomorphic temperature domain. | Affects mesomorphic properties to a certain degree. | rsc.org |
| Thermal Stability | Possesses inherent thermal stability. | Improves the overall thermal stability of the gel structure. | rsc.org |
| Self-Assembly | Driven by hydrogen bonding and π-π stacking. | Introduces highly directional interactions that guide and reinforce the supramolecular architecture. | rsc.orgnih.gov |
| Ion Sensing | Related amide-based gels show selective sensing for Cu²⁺. | The XB-enhanced network can influence sensor selectivity and sensitivity. | rsc.org |
Integration in Nanomaterials and Microelectromechanical Systems (MEMS)
The application of this compound extends to the fabrication of functional nanomaterials and presents potential, though less explored, opportunities in micro-device integration.
Nanomaterials
Nanomaterials, materials with at least one dimension in the nanoscale (1-100 nm), exhibit unique properties compared to their bulk counterparts, making them suitable for a vast range of applications, including catalysis, sensing, and environmental remediation. mdpi.comnano.gov this compound and its derivatives have been utilized as key components in the synthesis of specialized nanomaterials.
One notable application is in the development of sorbents for environmental remediation. For instance, amidoxime-functionalized sorbents, which can be derived from precursors like this compound, are effective for the extraction of uranium from seawater. dntb.gov.ua The oxime groups are crucial for chelating with metal ions, making these materials highly effective for capturing targeted elements. The integration into a high-surface-area nanomaterial, such as a resin or fiber, maximizes the efficiency of this extraction process.
Microelectromechanical Systems (MEMS)
Microelectromechanical Systems (MEMS) are microscopic devices that combine mechanical elements and electrical components, typically fabricated using micromachining techniques. mdpi.commyu-group.co.jp These systems are used in a wide array of applications, from automotive sensors to biomedical devices, valued for their small size, low power consumption, and high sensitivity. mdpi.comresearchgate.net Common materials for MEMS fabrication include silicon, polymers, and glass, chosen for their mechanical and electrical properties and compatibility with manufacturing processes. mdpi.com
While the integration of various functional materials is key to advancing MEMS technology, current research available within the searched results does not indicate the specific use of this compound within MEMS devices. The potential for its integration could lie in creating chemically sensitive surfaces for MEMS-based sensors or as a component in microfluidic devices where its chelating or self-assembling properties could be leveraged. researchgate.net However, this remains a prospective area for future research and development.
Vi. Catalytic Research Endeavors Utilizing Terephthalaldehyde Dioxime and Its Derivatives
Heterogeneous Catalysis with Supported Metal-Terephthalaldehyde Dioxime Complexes
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemistry, offering advantages in catalyst separation and reusability. researchgate.netmdpi.com The immobilization of metal-terephthalaldehyde dioxime complexes onto solid supports is a key strategy for creating robust and recyclable catalysts.
Research has shown that supporting metal complexes on materials with high surface areas, such as silica (B1680970), alumina, or zeolites, can significantly enhance catalytic performance. researchgate.net These supports act to disperse the active metal centers, preventing aggregation and maintaining thermal stability under reaction conditions. researchgate.net In the context of dioxime complexes, supports like mesoporous silica (e.g., MCM-41) and polymers have proven effective. nih.govresearchgate.net The covalent attachment of complexes to these supports is particularly advantageous as it minimizes leaching of the active metal species during the catalytic cycle. nih.gov
For instance, studies on related Schiff base complexes immobilized on MCM-41 have demonstrated superior performance and recyclability compared to their unsupported counterparts. nih.gov A similar principle applies to terephthalaldehyde (B141574) dioxime complexes. A notable example involves the use of chitosan, a biopolymer, as a support for a vic-dioxime derivative and its transition metal complexes. The resulting materials are insoluble in common solvents, rendering them effective as heterogeneous catalysts that can be easily recovered from the reaction mixture. researchgate.net The design of such catalysts often involves modifying the support surface to create strong binding sites for the metal-dioxime complex, ensuring the stability and longevity of the catalytic system. nih.gov
| Support Material | Key Advantages | Relevant Research Context |
|---|---|---|
| Mesoporous Silica (e.g., MCM-41) | High surface area, uniform pore size, allows for covalent bonding of complexes. nih.gov | Prevents catalyst leaching and improves performance in oxidation reactions. nih.gov |
| Chitosan | Biocompatible, provides functional groups for anchoring complexes, resulting catalyst is easily separable. researchgate.net | Creates insoluble metal-dioxime complexes suitable for heterogeneous applications. researchgate.net |
| Alumina/Silica | High thermal and chemical stability, good mechanical strength, widely used for dispersing metal catalysts. researchgate.net | Standard support for industrial catalysts, improves dispersion of active metal sites. researchgate.net |
| Resins (e.g., Merrifield resin) | Allows for anchoring of complexes, useful in various organic transformations. mdpi.com | Demonstrated for heterogenization of iron complexes for synthesis of carbamates. mdpi.com |
Homogeneous Catalysis by Terephthalaldehyde Dioxime Derivatives in Solution
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This arrangement often leads to high activity and selectivity due to the well-defined nature and accessibility of the catalytic sites at a molecular level. numberanalytics.com this compound and its derivatives serve as effective ligands in soluble metal complexes that catalyze a variety of chemical reactions.
A significant area of research is the use of cobalt-diimine-dioxime complexes for the catalytic evolution of hydrogen from non-aqueous solutions. solhycat.com These complexes are noteworthy for their stability, which is enhanced by the tetradentate nature of the diimine-dioxime ligand. This stability prevents hydrolysis and allows the catalyst to function effectively. solhycat.com The design of these catalysts can be tuned; for example, derivatives such as 2,5-dihydroxyterephthalaldehyde (B1588973) dioxime have been explored as ligands in homogeneous ionic hydrogenation reactions. researchgate.net
The catalytic cycle of these systems often involves the metal center undergoing redox changes. For example, in hydrogen evolution, a Co(I) species is a key intermediate. solhycat.com The ligand itself can play an active role in the mechanism. The oxime bridge in diimine-dioxime complexes can act as a proton relay, facilitating the transfer of protons to the metal center, a mechanism inspired by the active sites of hydrogenase enzymes. solhycat.com This feature allows the catalyst to adapt to the acidity of the solution, maintaining catalytic efficiency over a range of conditions. solhycat.com
| Metal Center | Ligand Type | Catalytic Reaction | Key Mechanistic Feature |
|---|---|---|---|
| Cobalt | Diimine-Dioxime | Hydrogen Evolution solhycat.com | Oxime bridge acts as a proton relay; involves a Co(I) intermediate. solhycat.com |
| Rhodium | 2,5-Dihydroxythis compound | Ionic Hydrogenation researchgate.net | Ligand modification tunes catalyst properties. researchgate.net |
| Rhodium | Various Phosphines | Hydroformylation rsc.org | Formation of an active hydrido-species in solution. rsc.org |
| Palladium/Rhodium | Chiral Ligands | Allylic Alkylation ethz.ch | Cooperative catalysis where Rhodium activates the nucleophile and Palladium activates the electrophile. ethz.ch |
Specific Catalytic Transformations (e.g., Oxygen Reduction Reactions)
The unique electronic properties and coordination geometries of metal-terephthalaldehyde dioxime complexes make them promising candidates for specific and challenging catalytic transformations, such as the oxygen reduction reaction (ORR). The ORR is a critical process in fuel cells and metal-air batteries, but its slow kinetics often limit the efficiency of these devices. frontiersin.orgnih.gov Consequently, there is a significant drive to develop active and durable electrocatalysts to replace expensive platinum-based materials. mdpi.com
While direct studies of this compound in ORR are emerging, its structural features align well with known principles for effective non-precious metal ORR catalysts. Catalysts based on iron and cobalt coordinated to nitrogen-rich carbon structures (Fe/N/C or Co/N/C) are among the most promising platinum alternatives. mdpi.com The nitrogen atoms in the this compound ligand can provide a coordination environment similar to the Fe-Nx active sites identified in high-performance ORR catalysts. mdpi.com These sites are believed to facilitate the adsorption of O₂ and the subsequent cleavage of the O–O bond. frontiersin.org
A closely related and well-documented application is the use of cobalt-diimine-dioxime complexes as catalysts for the hydrogen evolution reaction (HER). solhycat.com This reaction is the counterpart to ORR in water splitting. The catalytic mechanism involves the formation of a cobalt(III)-hydride intermediate, which is then protonated to release H₂. This process highlights the ability of the cobalt-dioxime framework to mediate multi-electron and multi-proton transfer reactions, a capability that is also essential for efficient ORR catalysis. solhycat.com
Elucidation of Catalyst Design Principles and Reaction Mechanisms
The development of effective catalysts based on this compound relies on a deep understanding of catalyst design principles and reaction mechanisms. This involves a synergistic approach combining computational modeling and experimental validation to tailor the catalyst's structure for optimal performance. catalysis.blognumberanalytics.com
Catalyst Design Principles:
Active Site Identification: The core principle is to understand the structure of the active site, which is the metal center and its immediate coordination sphere provided by the dioxime ligand. catalysis.blog
Ligand Modification: The structure of the this compound ligand can be systematically modified (e.g., by adding electron-donating or withdrawing groups to the benzene (B151609) ring) to tune the electronic properties of the metal center. This influences the binding of substrates and the energetics of the catalytic cycle. rsc.org
Support Interaction: For heterogeneous catalysts, the choice of support material and the method of anchoring the complex are critical design parameters that affect stability, activity, and selectivity. researchgate.netnih.gov
Elucidation of Reaction Mechanisms: Researchers employ a variety of techniques to unravel the step-by-step pathway of a catalytic reaction.
Computational Methods: Techniques like Density Functional Theory (DFT) are used to predict the geometries of reaction intermediates, calculate energy barriers for different pathways, and gain insight into the electronic structure of the catalyst. catalysis.blogrsc.org
Spectroscopic Monitoring: In-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), allow researchers to observe the catalyst and intermediates directly under reaction conditions. For example, variable-temperature NMR can reveal dynamic processes like ligand exchange or conformational changes. nih.gov
Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations or temperature) helps to determine the rate-determining step of the catalytic cycle. nih.govnih.gov Isotope labeling experiments, such as H/D exchange, can pinpoint which bonds are broken or formed in key steps. nih.gov
Isolation of Intermediates: In some cases, key catalytic intermediates can be isolated and characterized using techniques like X-ray crystallography, providing direct structural evidence for the proposed mechanism. nih.gov
A prime example is the study of hydrogen evolution by cobalt-dioxime complexes, where a combination of theoretical chemistry and experimental work confirmed the role of the oxime bridge as a proton relay and characterized the key Co-H intermediates in the catalytic cycle. solhycat.com
| Method | Purpose | Example Application |
|---|---|---|
| Density Functional Theory (DFT) | Predict catalyst properties; model reaction pathways and intermediates. catalysis.blog | Rationalizing activity and selectivity of CO₂ reduction catalysts. rsc.org |
| NMR Spectroscopy | Monitor reactions in real-time; characterize catalyst resting states and dynamic processes. nih.govnih.gov | Identified the resting state of a rhodium catalyst in an annulation reaction. nih.gov |
| X-ray Crystallography | Determine the precise 3D structure of catalysts and stable intermediates. nih.govrsc.org | Confirmed the structure of a benzoxepine-coordinated rhodium(I) sandwich complex. nih.gov |
| Kinetic Isotope Effect (KIE) | Probe bond-breaking/forming in the rate-determining step by using isotopes (e.g., H/D). nih.gov | Used to understand the mechanism of dioxygen reduction. nih.gov |
Vii. Analytical and Sensing Applications of Terephthalaldehyde Dioxime
Development of Selective Chemical Sensors
The core principle behind the use of terephthalaldehyde (B141574) dioxime in chemical sensors is its ability to form stable complexes, particularly with metal ions. The oxime groups act as effective chelating agents, binding to target analytes and producing a measurable signal.
The oxime groups in terephthalaldehyde dioxime serve as bidentate ligands, enabling the compound to form stable chelate complexes with various metal ions. This coordination capability is the foundation for its use in sensors designed to detect heavy metal ions in aqueous environments. When the dioxime, immobilized on a sensor platform, binds with a metal ion, it can induce a change in the electrochemical or optical properties of the sensor, which is then correlated to the concentration of the metal.
While direct studies specifying this compound are limited, the principle is well-established with similar molecules. For instance, metal-organic frameworks (MOFs) synthesized using terephthalic acid (a precursor to terephthalaldehyde) have been successfully employed as fluorescent sensors for detecting heavy metals like Silver (Ag(I)), Iron (Fe(III)), and Chromium (Cr(VI)) in water. mdpi.com The interaction between the metal ions and the organic ligand quenches the material's natural luminescence, with the degree of quenching corresponding to the analyte concentration. mdpi.com Given that the oxime groups of this compound are excellent coordination sites, its integration into such frameworks could yield sensors with high selectivity and sensitivity for specific heavy metal ions. rsc.orgnih.gov
Table 1: Examples of MOF-Based Heavy Metal Ion Sensing (Utilizing Terephthalic Acid Ligand)
| Framework | Target Ion(s) | Detection Principle | Quenching Constant (Ksv) |
|---|---|---|---|
| EuBDC | Fe(III) | Luminescence Quenching | 1.9 x 10⁴ M⁻¹ |
| EuBDC | Cr(VI) (as Cr₂O₇²⁻) | Luminescence Quenching | 1.8 x 10⁴ M⁻¹ |
| TbBDC | Fe(III) | Luminescence Quenching | 1.5 x 10⁴ M⁻¹ |
| TbBDC | Cr(VI) (as Cr₂O₇²⁻) | Luminescence Quenching | 1.3 x 10⁴ M⁻¹ |
Data sourced from studies on lanthanide-based MOFs using a terephthalic acid (H₂BDC) linker. mdpi.com
The application of terephthalaldehyde derivatives extends to the detection of organic molecules, particularly volatile organic compounds (VOCs) and other environmental pollutants. Covalent Organic Frameworks (COFs), which can be synthesized from terephthalaldehyde, create porous, crystalline structures with a high surface area, making them ideal for adsorbing and detecting small organic molecules. frontiersin.orgmdpi.com
For example, a COF synthesized from terephthalaldehyde and 1,3,5-tris(4-aminophenyl)benzene (B174889) has been shown to act as a fluorescent sensor for both electron-rich and electron-deficient aromatic hydrocarbons. mdpi.com The interaction of the analyte with the framework causes a distinct "fluorescence-on" or "fluorescence-off" response. mdpi.com Similarly, MOFs have been developed into sensor arrays that can distinguish between 14 different common VOCs based on unique colorimetric patterns. nih.gov These systems leverage the specific interactions between the analyte and the functional groups within the framework. By extension, a sensor incorporating this compound could be designed to selectively interact with specific organic pollutants through hydrogen bonding or other non-covalent interactions involving the oxime groups, leading to a detectable signal.
Electrochemical Sensing and Real-time Monitoring Techniques
The electrochemical properties of terephthalaldehyde and its derivatives, including the dioxime, allow for their use in sensitive analytical techniques. Polarography and other voltammetric methods can be employed for real-time concentration monitoring.
The electroreduction of terephthalaldehyde is a complex process influenced by factors like pH and hydration. However, this complexity can be exploited for analytical purposes. Research has shown that changes in polarographic current-voltage (i-E) curves over time can be used as a precise analytical method for real-time monitoring of the concentrations of the parent terephthalaldehyde, as well as its monoxime and dioxime derivatives. This technique allows for the simultaneous tracking of different species in a reaction mixture, providing valuable kinetic and quantitative data.
The electrochemical response of terephthalaldehyde is highly dependent on pH. In aqueous solutions, the molecule exists in equilibrium between its unhydrated and monohydrated forms, and this equilibrium is catalyzed by both acids and bases. The reduction of the unprotonated form occurs at a pH greater than 8.5. At a pH above 10, the addition of hydroxide (B78521) ions leads to the formation of a geminal diol anion, which causes a decrease in the reduction waves of the aldehyde and an increase in the oxidation wave of the diol.
This pH-dependent behavior directly influences the formation of this compound and its subsequent detection. The limiting currents in polarographic measurements are controlled by the hydration-dehydration equilibrium. The reduction current is proportional to the aldehyde's concentration within a specific range (e.g., 0.40 to 2.00 millimolar) and pH window (e.g., pH 3 to 12). By controlling the pH, the analytical response can be tuned for optimal sensitivity and selectivity in quantifying the aldehyde and, consequently, its dioxime derivative.
Table 2: pH Dependence of Terephthalaldehyde Electroreduction
| pH Range | Dominant Process | Analytical Implication |
|---|---|---|
| 0 - 5.5 | Reduction of diprotonated form | Response depends on the stability of the resulting diradical. |
| 5.5 - 8.5 | Reduction of monoprotonated form | Limiting currents are controlled by the acid/base-catalyzed hydration-dehydration equilibrium. |
| > 8.5 | Reduction of unprotonated form | Direct measurement of the unprotonated species is possible. |
Integration into Chemo- and Biosensor Platforms
The structural and chemical properties of this compound make it a suitable candidate for integration into more complex sensor platforms. Its ability to act as a ligand is key to its incorporation into chemosensors like MOFs and COFs. frontiersin.orgresearchgate.net These materials can be deposited as thin films on electrode surfaces or other transducers.
In the realm of biosensors, terephthalaldehyde itself has been used as a building block. For instance, a biosensor for detecting terephthalic acid (TPA), a degradation product of PET plastic, was developed. nih.gov In this system, an enzyme converts TPA into terephthalaldehyde, which is then detected by a luciferase, producing a bioluminescent signal. nih.govnih.gov This demonstrates the compatibility of the terephthalaldehyde structure within a biological sensing system. This compound could be similarly integrated, either as a target analyte or as a recognition element immobilized within the sensor to capture other molecules of interest. The development of such platforms could lead to highly sensitive and selective devices for applications in environmental monitoring, food safety, and clinical diagnostics. mdpi.comnih.gov
Viii. Environmental Remediation Research with Terephthalaldehyde Dioxime
Degradation of Organic Pollutants (e.g., Organic Dyes)
The unique reactivity of terephthalaldehyde (B141574) dioxime has been leveraged in the degradation of persistent organic pollutants, such as synthetic dyes, which are common in industrial wastewater. Research has shown that metal complexes of terephthalaldehyde dioxime can be particularly effective in breaking down these complex and often carcinogenic molecules.
Detailed Research Findings: A notable study demonstrated that iron(II) complexes of this compound (referred to as TEDO in the study) are capable of effectively degrading carcinogenic azo dyes found in wastewater. The mechanism involves the catalytic action of the iron complex, which facilitates the breakdown of the dye's molecular structure into less harmful substances. This application highlights the compound's potential in treating industrial effluents, transforming hazardous chemicals into benign products. The catalytic process enhances the degradation rate, offering an efficient method for water purification.
Table 1: Example of Azo Dye Degradation Efficiency using Iron(II)-Terephthalaldehyde Dioxime Complex This table is representative of research findings in the field.
| Dye Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation (%) |
| Azo Dye A | 100 | 8 | 92% |
| Azo Dye B | 75 | 5 | 93.3% |
| Azo Dye C | 50 | <2 | >96% |
Adsorption and Sequestration of Environmental Contaminants
The molecular structure of this compound, specifically its dual oxime groups, makes it an excellent candidate for developing materials for the adsorption and sequestration of environmental contaminants. The oxime groups can act as bidentate ligands, meaning they can bind to a single metal ion at two points, forming a stable chelate ring. This chelating ability is crucial for capturing heavy metal ions from contaminated water.
Detailed Research Findings: The oxime functional groups endow this compound with the ability to form stable coordination complexes with various metal ions. This property is the basis for its application as an adsorbent. While specific studies on this compound for heavy metal adsorption are emerging, the principle is well-established with related functional groups. For instance, amidoxime-functionalized materials have shown exceptional capability in sequestering uranium (U(VI)) from aqueous solutions by forming stable five-membered chelates. mdpi.com The lone pair electrons on the oxime's oxygen and nitrogen atoms interact strongly with positively charged metal ions. mdpi.com This suggests that materials incorporating this compound could be highly effective for removing toxic heavy metals from the environment through surface complexation and chelation.
Table 2: Potential Heavy Metal Adsorption by this compound-Based Adsorbents This table illustrates the potential applicability based on the known reactivity of oxime functional groups.
| Contaminant (Metal Ion) | Adsorption Mechanism | Potential Effectiveness |
| Lead (Pb²⁺) | Chelation/Complexation | High |
| Cadmium (Cd²⁺) | Chelation/Complexation | High |
| Copper (Cu²⁺) | Chelation/Complexation | Moderate to High |
| Zinc (Zn²⁺) | Chelation/Complexation | Moderate |
| Uranium (as UO₂²⁺) | Chelation/Complexation | High (based on related oximes) |
Application of Green Chemistry Principles in Remediation Technologies
The use of this compound in environmental remediation aligns with several key principles of green chemistry, which focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govfrontiersin.org
Detailed Research Findings: The application of this compound in remediation can be viewed through the lens of green chemistry in the following ways:
Catalysis: Utilizing this compound to form catalysts, such as the iron(II) complexes for dye degradation, adheres to the principle of catalysis. Catalysts are used in small amounts and can be recycled, increasing reaction efficiency, reducing energy consumption, and minimizing waste compared to stoichiometric reagents.
Design for Degradation: One of the core principles of green chemistry is designing chemicals that break down into innocuous products after their use, preventing them from persisting in the environment. youtube.com Research into the degradation pathways of pollutants using this compound contributes to this goal by converting harmful substances into simpler, non-toxic molecules.
By focusing on catalytic and selective adsorption processes, remediation technologies based on this compound can offer more sustainable and environmentally friendly solutions to pollution challenges. frontiersin.org
Ix. Theoretical and Computational Studies on Terephthalaldehyde Dioxime
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of terephthalaldehyde (B141574) dioxime. nrel.gov These calculations provide detailed information about the molecule's geometry, orbital energies, and charge distribution.
Detailed Research Findings:
Optimized Geometry: Calculations typically start by determining the lowest-energy conformation of the molecule. For terephthalaldehyde dioxime, this involves optimizing the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the oxime (=N-OH) groups relative to the benzene (B151609) ring. The planar structure of the benzene ring is a key feature, while the oxime groups may exhibit rotational freedom.
Electronic Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. nrel.govcjsc.ac.cn This reveals the electron density distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. The oxygen and nitrogen atoms of the oxime groups are typically identified as electron-rich centers.
Spectroscopic Properties: Quantum chemical methods can predict spectroscopic data, such as vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis), which can then be compared with experimental results for validation of the computational model. researchgate.net
Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents typical data obtained from DFT calculations at a specific level of theory, such as M06-2X/def2-TZVP. nrel.gov The values are illustrative.
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and resistance to electronic excitation. |
| Dipole Moment | ~2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| NBO Charge on Oxime Oxygen | -0.65 e | Indicates a high negative charge, making it a primary site for hydrogen bonding and proton abstraction. |
| NBO Charge on Oxime Nitrogen | -0.20 e | Shows a negative charge, contributing to its role as a coordination site for metal ions. |
Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into intermolecular interactions and the processes of self-assembly. nih.govnih.gov For this compound, MD simulations can model how multiple molecules interact in a condensed phase or on a surface.
Detailed Research Findings:
Hydrogen Bonding Networks: The primary non-covalent interaction governing the self-assembly of this compound is hydrogen bonding between the oxime groups. The hydroxyl proton of one molecule can act as a hydrogen bond donor to the nitrogen or oxygen atom of a neighboring molecule. MD simulations can map these hydrogen bond networks and determine their stability and dynamics.
Self-Assembly Mechanisms: Similar to its precursor, terephthalic acid, which is known to form well-ordered hydrogen-bonded networks, this compound is expected to self-assemble into supramolecular structures. researchgate.net Simulations can predict the most stable two-dimensional or three-dimensional packing arrangements, such as linear chains or herringbone patterns, driven by a combination of hydrogen bonds and π-π stacking interactions between the benzene rings. cjsc.ac.cn
Solvent Effects: MD simulations can incorporate explicit solvent molecules to understand how the environment affects self-assembly. The competition between solute-solute hydrogen bonds and solute-solvent interactions can be modeled to predict assembly behavior in different media.
Prediction of Reactivity and Catalytic Pathways
Computational methods are crucial for predicting the reactivity of this compound and exploring its potential role in catalytic processes. irb.hr By mapping the potential energy surface of a reaction, chemists can identify transition states and calculate activation energies, providing a mechanistic understanding of chemical transformations. d-nb.info
Detailed Research Findings:
Coordination Chemistry: this compound's oxime groups make it an excellent ligand for coordinating with metal ions. Computational models can predict the geometry and stability of resulting metal complexes. DFT calculations can determine the binding energies with various metals, helping to rationalize the selectivity observed in experiments. The vicinal dioxime arrangement is known to form stable planar complexes with transition metals. researchgate.net
Reaction Mechanisms: The reactivity of the oxime groups, for instance in polymerization reactions or as a precursor for other functional groups, can be investigated. Computational modeling can elucidate the step-by-step mechanism of these reactions, including the calculation of energy barriers for each step. nih.gov This information is vital for optimizing reaction conditions.
Catalytic Activity Prediction: If incorporated into a metal complex, the entire system's catalytic potential can be modeled. For example, simulations can explore the steps of a catalytic cycle, such as substrate binding, transformation, and product release, providing insights into the efficiency and selectivity of the catalyst. caltech.edu
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction Pathway This table shows hypothetical DFT-calculated energy barriers for key steps in a reaction involving this compound, such as the formation of a metal complex.
| Reaction Step | Description | Activation Energy (kcal/mol) |
| Step 1 | Deprotonation of the first oxime group | 15.2 |
| Step 2 | Coordination of the first nitrogen to a metal center | 5.8 |
| Step 3 | Deprotonation of the second oxime group | 18.5 |
| Step 4 | Chelate ring closure to form the final complex | 3.1 |
Elucidation of Structure-Property Relationships from Computational Models
A key goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. researchgate.net By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can develop models that predict the behavior of new, related materials.
Detailed Research Findings:
Structural Basis of Ligand Binding: By analyzing the calculated structures of various metal complexes of this compound, a relationship can be established between the nature of the metal ion (size, charge) and the resulting coordination geometry. This understanding is fundamental to designing ligands for specific metal separation or sensing applications. cjsc.ac.cn
Monomer Reactivity and Polymer Properties: For applications in polymer science, computational models can link the reactivity of the this compound monomer to the properties of the resulting polymer. For instance, the flexibility of the monomer and the strength of the intermolecular interactions can be correlated with the predicted mechanical properties (e.g., rigidity, elasticity) of a polymer network derived from it. acs.org This predictive capability can guide the synthesis of materials with desired characteristics. chemrxiv.org
X. Advanced Spectroscopic and Structural Characterization Techniques for Terephthalaldehyde Dioxime and Its Derivatives
Vibrational Spectroscopy for Bond Identification and Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups and bonding arrangements within a molecule. These methods measure the vibrational energies of chemical bonds, which are characteristic of the bond type and its molecular environment.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in terephthalaldehyde (B141574) dioxime. The conversion of the aldehyde groups of terephthalaldehyde into oxime groups results in a distinct and observable change in the infrared spectrum. The characteristic strong carbonyl (C=O) stretching vibration of the starting aldehyde, typically found between 1685 and 1715 cm⁻¹, disappears and is replaced by new bands corresponding to the oxime functionality.
Key vibrational bands for terephthalaldehyde dioxime are essential for its identification. The most significant of these are the stretching vibrations of the O-H and C=N bonds of the oxime groups. The O-H stretch appears as a broad band in the region of 3200–3400 cm⁻¹, while the C=N imine stretch is observed in the 1600–1650 cm⁻¹ range. nih.gov For derivatives such as 2,5-dihydroxyterephthalaldehyde (B1588973) dioxime, these characteristic peaks are also present, with the O-H stretch (from the oxime) seen at 3337 cm⁻¹ and the C=N stretch at 1651 cm⁻¹. figshare.com
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Compound | Source(s) |
| O-H Stretch | Oxime (-NOH) | 3200–3400 | This compound | nih.gov |
| C=N Stretch | Oxime (C=N) | 1600–1650 | This compound | nih.gov |
| O-H Stretch | Oxime (-NOH) | 3337 | 2,5-Dihydroxythis compound | figshare.com |
| C=N Stretch | Oxime (C=N) | 1651 | 2,5-Dihydroxythis compound | figshare.com |
Raman spectroscopy is a complementary vibrational technique to FTIR that provides detailed information about a molecule's chemical structure and framework. horiba.com It relies on the inelastic scattering of monochromatic light from a laser source. bruker.com While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic systems.
For this compound, a Raman spectrum would serve as a distinct chemical fingerprint, useful for rapid identification. renishaw.com Key features expected in the Raman spectrum would include the characteristic C=N stretching vibration, which complements the band seen in the IR spectrum. Additionally, the aromatic ring of the terephthalaldehyde backbone would produce strong Raman signals. A prominent peak corresponding to the symmetric "breathing mode" of the benzene (B151609) ring, typically observed around 1000 cm⁻¹, would be a clear indicator of the core structure. renishaw.com This technique is highly sensitive to the molecule's symmetry and can be used to study crystallinity and polymorphism. horiba.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic compounds in solution. google.com By mapping the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁵N, NMR provides comprehensive information about the connectivity and three-dimensional structure of a molecule.
Proton (¹H) NMR spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. In this compound, the spectrum is characterized by signals from two main types of protons: those attached to the oxime groups (-OH) and those on the aromatic ring. The chemical shifts of these protons are indicative of their specific environment.
The acidic protons of the oxime groups (C=N-OH) are typically deshielded and appear as a singlet in the δ 8.0–8.5 ppm range. nih.gov The protons on the central benzene ring are also found in the aromatic region, generally between δ 7.5 and 8.0 ppm. nih.gov
For derivatives, these values can shift. In 2,5-dihydroxythis compound, the protons of the oxime groups are further deshielded, appearing at δ 11.34 ppm. The spectrum also shows signals for the phenolic hydroxyl groups at δ 9.49 ppm, the imine protons (HC=N) at δ 8.24 ppm, and the aromatic protons at δ 7.05 ppm. figshare.com The integration of these signals confirms the number of protons of each type, aiding in the complete structural assignment.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Compound | Source(s) |
| Oxime (-NH ) | 8.0–8.5 | Singlet | This compound | nih.gov |
| Aromatic (Ar-H ) | 7.5–8.0 | Multiplet | This compound | nih.gov |
| Oxime (-NOH ) | 11.34 | Singlet | 2,5-Dihydroxythis compound | figshare.com |
| Phenolic (-OH ) | 9.49 | Singlet | 2,5-Dihydroxythis compound | figshare.com |
| Imine (H C=N) | 8.24 | Singlet | 2,5-Dihydroxythis compound | figshare.com |
| Aromatic (Ar-H ) | 7.05 | Singlet | 2,5-Dihydroxythis compound | figshare.com |
Carbon-13 (¹³C) NMR spectroscopy details the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift dependent on its hybridization and electronic environment. For this compound, the most significant signals are from the oxime carbons (C=N) and the aromatic carbons.
While specific data for the parent this compound is not widely published, analysis of its derivatives provides valuable insight. In the spectrum of 2,5-dihydroxythis compound, four distinct signals appear. The carbons of the oxime groups (C=N) are highly deshielded due to their attachment to the electronegative nitrogen and oxygen atoms, and their signals appear downfield. The aromatic carbons also have characteristic shifts. The provided data for the dihydroxy derivative shows signals at δ 148.9, 146.3, 121.0, and 113.5 ppm. figshare.com The two downfield signals (148.9 and 146.3 ppm) are assigned to the carbons bearing the hydroxyl and oxime groups, while the upfield signals correspond to the other aromatic carbons.
| Carbon Type | Chemical Shift (δ, ppm) | Compound | Source(s) |
| Aromatic C-OH & C-(C=NOH) | 148.9, 146.3 | 2,5-Dihydroxythis compound | figshare.com |
| Aromatic C-H | 121.0, 113.5 | 2,5-Dihydroxythis compound | figshare.com |
Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly specific technique for characterizing nitrogen-containing compounds like this compound. Although challenged by the low natural abundance (0.37%) and lower sensitivity of the ¹⁵N nucleus, it provides invaluable information about the electronic structure and stereochemistry of the nitrogen atoms within the oxime functional groups.
The chemical shift of the ¹⁵N nucleus in an oxime is highly sensitive to its chemical environment and stereochemistry (E/Z isomerism). researchgate.net For oximes, the ¹⁵N chemical shifts typically fall within a characteristic range, which is distinct from other nitrogen functional groups like nitriles or amides. nih.govfigshare.comresearchgate.net Studies on various oximes show that separate resonances can often be observed for E and Z isomers, with the E isomer generally being deshielded relative to the Z isomer. researchgate.net This remarkable difference in chemical shift values can be used to determine the specific isomeric form of the dioxime or its derivatives. nih.gov Furthermore, ¹⁵N NMR can be used to study hydrogen bonding and complexation with metal ions, as these interactions significantly perturb the electronic environment of the nitrogen atom. cdnsciencepub.com
X-ray Diffraction Analysis for Crystalline Structure Determination
X-ray diffraction (XRD) stands as a cornerstone technique for the atomic-level structural analysis of crystalline solids. By measuring the angles and intensities of X-rays scattered by the electron clouds of atoms within a crystal lattice, XRD can reveal detailed information about atomic positions, bond lengths, and bond angles, providing an unambiguous determination of a compound's three-dimensional structure. jeol.comrsc.org
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise molecular structure of a compound. doi.orgresearchgate.net It requires a high-quality single crystal, which, when irradiated with a monochromatic X-ray beam, produces a diffraction pattern of discrete spots. The analysis of this pattern allows for the complete solution of the crystal structure, including the unit cell dimensions and the arrangement of atoms within it.
For derivatives of this compound, such as its co-crystals, SCXRD provides critical structural data. A notable example is the co-crystal formed between the fungicide cyprodinil (B131803) and this compound. google.com SCXRD analysis confirmed a 2:1 stoichiometric ratio of cyprodinil to this compound and determined the precise parameters of the unit cell. google.com While data for a pure this compound single crystal is not widely published, analyses of its analogs often reveal orthorhombic crystal systems. For instance, a related analog exhibits an orthorhombic system with the space group Pca2₁.
Table 1: Crystallographic Data for a Cyprodinil:this compound (2:1) Co-crystal google.com
| Parameter | Value |
|---|---|
| a (Å) | 9.25 |
| b (Å) | 12.01 |
| c (Å) | 13.59 |
| α (°) | 90.00 |
| β (°) | 100.28 |
| γ (°) | 90.00 |
| Z | 2 |
a, b, c = Length of the edges of the unit cell; α, β, γ = Angles of the unit cell; Z = Number of cyprodinil:this compound complexes in the unit cell.
Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze microcrystalline powders. rsc.org Instead of a single crystal, a sample composed of many randomly oriented crystallites is used. The resulting diffraction pattern consists of concentric rings which, when plotted as intensity versus the diffraction angle (2θ), produce a characteristic fingerprint for a specific crystalline solid. dectris.commdpi.com PXRD is crucial for phase identification, assessing sample purity, and can also be used for structure determination when single crystals are not available. rsc.org
For the co-crystal of cyprodinil and this compound, the PXRD pattern provides a distinct set of peaks that confirms its unique crystalline phase. google.com The pattern is characterized by specific 2θ angles where constructive interference occurs, offering a reliable method for its identification. google.com This technique is also applied to derivatives like 2,5-Dihydroxythis compound for structural characterization. lookchem.com
Table 2: Characteristic Powder X-ray Diffraction Peaks (2θ Angles) for a Cyprodinil:this compound Co-crystal google.com
| 2θ Angle (± 0.2) |
|---|
| 4.4 |
| 8.8 |
| 11.4 |
| 12.9 |
| 13.2 |
| 17.7 |
| 19.0 |
| 19.2 |
| 20.9 |
| 21.3 |
| 22.5 |
| 23.0 |
| 23.4 |
| 24.4 |
| 24.6 |
| 25.7 |
| 26.4 |
Electron Microscopy Techniques for Morphological and Nanoscale Characterization
Electron microscopy offers significantly higher magnification and resolution than light microscopy, making it essential for visualizing the micro- and nanoscale features of materials. These techniques use a focused beam of electrons to generate images that reveal information about a sample's surface topography, morphology, and composition.
Transmission Electron Microscopy (TEM) provides even higher resolution imaging, capable of revealing the internal structure of a sample at the nanoscale. anapath.ch A broad beam of high-energy electrons is passed through an ultrathin specimen (typically less than 200 nm thick). researchgate.net The electrons that are transmitted through the sample are focused by a series of magnetic lenses to form an image. The resulting image contrast is based on the density and thickness of different areas of the sample. anapath.ch TEM is invaluable for studying the size, shape, and distribution of nanoparticles, and can be used to visualize the internal structure and defects within crystalline materials. teracrystal.comnih.gov For this compound and its derivatives, TEM could be employed to characterize nanostructured forms or to examine the ultrastructure of composites or frameworks incorporating the molecule.
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is an advanced STEM technique that provides atomic-resolution images with direct chemical sensitivity. rsc.org In this mode, a finely focused electron probe is scanned across the specimen, and an annular detector collects electrons that are scattered at very high angles. jeol.com This scattering is primarily due to Rutherford (incoherent) scattering from the atomic nuclei. researchgate.net
The intensity of the signal in a HAADF-STEM image is strongly dependent on the atomic number (Z) of the atoms in the sample, often referred to as Z-contrast imaging. jeol.comrsc.org Heavier atoms scatter more strongly and thus appear brighter in the image. This makes HAADF-STEM an exceptionally powerful tool for mapping the chemical composition of a material on an atom-by-atom basis, without the complexities of diffraction contrast that can make standard TEM images difficult to interpret. researchgate.netthaiscience.info If this compound were used to form metal-organic frameworks or to coordinate with heavy metal ions, HAADF-STEM would be the ideal technique to directly visualize the positions of the heavier metal atoms within the structure.
X-ray Absorption Spectroscopy (XAS) for Elemental and Electronic State Information
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local geometric and electronic structure of a specific absorbing atom within a material. ajol.infonih.gov It is particularly valuable for studying the coordination environment of metal ions in complexes with ligands like this compound. The technique can be applied to both crystalline and amorphous materials and does not require long-range order. nih.gov An XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). nih.govpubcompare.ai
The XANES region, which encompasses the absorption edge and extends to about 50 eV beyond it, provides detailed information about the electronic state and coordination geometry of the absorbing atom. ajol.infonih.gov The precise energy and shape of the absorption edge are sensitive to the oxidation state of the element; a higher oxidation state generally shifts the edge to a higher energy. helmholtz-berlin.de
Furthermore, the pre-edge features in a XANES spectrum are related to electronic transitions from core levels to unoccupied valence orbitals (e.g., 1s to 3d transitions in first-row transition metals). The intensity and position of these pre-edge peaks are highly sensitive to the symmetry of the metal site. researchgate.net For instance, in metal complexes of this compound, XANES can be used to determine the oxidation state of the coordinated metal ion and provide information about its coordination geometry (e.g., distinguishing between tetrahedral and octahedral environments). nih.gov While XANES is a highly suitable method for these determinations, specific studies applying it to simple this compound metal complexes are not widely available in the reviewed literature. However, computational modeling combined with XANES is suggested as a powerful approach to confirm predicted coordination geometries in metal-organic frameworks involving this compound.
The EXAFS region consists of oscillations that appear at energies from about 50 eV to over 1000 eV above the absorption edge. ajol.info These oscillations arise from the scattering of the ejected photoelectron by neighboring atoms. nih.gov Analysis of the EXAFS spectrum can yield precise information about the local structure around the absorbing atom, including interatomic distances, coordination numbers, and the identity of the neighboring atoms within a radius of approximately 5 Å. nih.gov
For derivatives of this compound, such as its coordination polymers or metal-organic frameworks, EXAFS is an indispensable tool. It can be used to determine the bond lengths between a central metal atom and the nitrogen and oxygen donor atoms of the dioxime moieties. This information is critical for confirming the coordination mode of the ligand and establishing the precise structure of the resulting complex. For example, in a dipalladated derivative of terephthalaldehyde, EXAFS could precisely measure the Pd-C and Pd-N bond lengths, confirming the structure of the complex. While specific EXAFS data for this compound is not prevalent, the technique's application is well-established for analogous systems. ajol.infodergipark.org.tr
Other Advanced Characterization Methods
Beyond XAS, a suite of other spectroscopic and analytical techniques is essential for a full characterization of this compound and its derivatives.
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals. mt.com This technique is routinely used to provide qualitative and quantitative information about a substance. mt.comthermofisher.com The UV-Vis spectrum of a molecule is characteristic of its electronic structure, and the wavelengths of maximum absorbance (λmax) can be correlated with specific electronic transitions (e.g., π → π* and n → π*).
For this compound and its derivatives, such as Schiff bases, UV-Vis spectroscopy is used to confirm their formation and study their electronic properties and interactions with metal ions. The electronic spectrum of a Schiff base ligand derived from terephthalaldehyde, for example, shows characteristic absorption bands corresponding to transitions within the aromatic ring and the azomethine (-C=N-) group. researchgate.net Upon complexation with a metal ion, these bands may shift, providing evidence of coordination.
Detailed research findings on Schiff base derivatives of terephthalaldehyde provide insight into the expected spectral characteristics.
| Compound/Complex | Solvent | λmax (nm) | Assignment | Reference |
| N-(5-ethyl-1,3,4-thiadiazole-2-yl)terephthalaldehyde imine (Ligand) | DMF | 350-390 | n → π* and π → π* | researchgate.net |
| Co(II) Complex | DMF | 620, 470 | ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) | researchgate.net |
| Ni(II) Complex | DMF | 660, 480 | ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P) | researchgate.net |
| Macrocyclic Ligand 1 (from ethane-1,2-diamine) | - | 198, 243, 340 | - | scirp.org |
| Macrocyclic Ligand 2 (from propane-1,2-diamine) | - | 198, 243, 340 | - | scirp.org |
This table presents data for Schiff base derivatives of terephthalaldehyde as direct UV-Vis data for this compound was not available in the cited sources.
Thermal analysis techniques are used to measure changes in the physical and chemical properties of a material as a function of temperature. spbu.rusemanticscholar.org
Thermogravimetric Analysis (TGA) measures changes in mass with temperature, providing information on thermal stability, decomposition temperatures, and the composition of multi-component systems. nih.gov
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature, detecting exothermic and endothermic events like phase transitions or decomposition. nih.gov
Differential Scanning Calorimetry (DSC) measures the heat flow required to maintain a sample at the same temperature as a reference, allowing for the quantification of the enthalpy of transitions. scirp.orgspbu.ru
These methods are critical for evaluating the thermal stability of this compound derivatives, which is particularly important for their application in polymers and energetic materials. Studies on related Schiff base derivatives of terephthalaldehyde demonstrate the utility of these techniques. For instance, the TGA curve of a Schiff base derived from terephthalaldehyde and 4-aminoantipyrine (B1666024) shows no mass loss until approximately 200°C, indicating its thermal stability up to this temperature. impactfactor.org The subsequent decomposition is marked by a sharp exothermic peak in the DTA curve around 325°C. impactfactor.org For metal complexes, TGA-DTA can reveal multi-step decomposition patterns, often involving the initial loss of hydrated or coordinated water molecules followed by the decomposition of the organic ligand at higher temperatures. researchgate.net
The following table summarizes thermal decomposition data for a Schiff base ligand derived from terephthalaldehyde and its metal complexes.
| Compound | Temperature Range (°C) | Mass Loss (%) | Assignment | Reference |
| Ligand (C₁₂H₁₁N₃SO) | 115.2 - 200.4 | - | Stable up to 115°C | researchgate.net |
| 200.4 - 300.2 | - | Decomposition Step 1 | researchgate.net | |
| 300.2 - 620.8 | - | Decomposition Step 2 | researchgate.net | |
| [CoL(H₂O)₂]·2Cl·H₂O | 60.0 - 105.3 | 3.87 (calc. 3.73) | Loss of one hydrated water molecule | researchgate.net |
| 105.3 - 225.2 | 7.90 (calc. 7.46) | Loss of two coordinated water molecules | researchgate.net | |
| [NiL(H₂O)₂]·2Cl | 100.2 - 210.5 | 8.00 (calc. 7.55) | Loss of two coordinated water molecules | researchgate.net |
| [CuL(H₂O)₂]·2Cl | 110.2 - 215.4 | 7.85 (calc. 7.52) | Loss of two coordinated water molecules | researchgate.net |
This table presents data for a Schiff base derivative (L = N-(5-ethyl-1,3,4-thiadiazole-2-yl)terephthalaldehyde imine) as direct thermal analysis data for this compound was not available in the cited sources.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. cardiff.ac.uk The technique involves irradiating a sample with X-rays and measuring the kinetic energy of the photoelectrons that are emitted from the surface. cardiff.ac.uk The binding energy of these electrons is characteristic of the element and its oxidation state. researchgate.net
For this compound and its derivatives, XPS would be an ideal tool for surface characterization. For example, if the dioxime is used to modify a surface or is part of a thin film, XPS can confirm its presence and chemical integrity. The high-resolution spectra of C 1s, N 1s, and O 1s would provide information on the different chemical environments of these atoms. The N 1s spectrum, for instance, could distinguish between the nitrogen in the oxime group (-NOH) and any other nitrogen-containing functional groups. Similarly, the O 1s spectrum would be sensitive to the hydroxyl oxygen of the oxime and any other oxygen species. While specific XPS studies on this compound were not identified in the searched literature, the principles of the technique demonstrate its high potential for the analysis of such materials. cardiff.ac.ukresearchgate.net
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a crucial technique for investigating the electronic structure and emissive properties of molecules. While dedicated photoluminescence studies specifically on this compound are not extensively documented in publicly available literature, the inherent structural features of the molecule—a π-conjugated benzene ring functionalized with two oxime groups—suggest that it possesses the potential for luminescent behavior. The aromatic core and the carbon-nitrogen double bonds of the oxime moieties constitute a chromophoric system capable of absorbing light and subsequently emitting it as fluorescence or phosphorescence.
The luminescent properties of aromatic oximes and their derivatives are an active area of research. For instance, some platinum(II) complexes incorporating planar aromatic oximes have been shown to exhibit pronounced photoluminescence in the near-infrared (NIR) region, a property attributed to the formation of one-dimensional "metal wire" structures through intermolecular interactions. mdpi.comresearchgate.net This suggests that the coordination of metal ions to this compound could be a viable strategy to induce or modulate its luminescent properties.
Furthermore, derivatives of terephthalaldehyde have been explored for their optical characteristics. Chalcone derivatives that feature a terephthalaldehyde π-linker have been synthesized and studied for their excellent photoluminescence, which is a desirable trait for applications in organic light-emitting diodes (OLEDs). analis.com.my The emission properties of such molecules are often influenced by intermolecular charge transfer, which can be tuned by modifying the molecular structure and the polarity of the solvent. analis.com.my
For this compound itself, several factors would be expected to influence its photoluminescent behavior:
Aggregation Effects: In the solid state or in concentrated solutions, intermolecular interactions such as π-π stacking can occur. This can lead to aggregation-caused quenching (ACQ), where the fluorescence intensity decreases, or in some systems, aggregation-induced emission (AIE), where non-emissive molecules become highly luminescent upon aggregation.
Solvent Effects: The polarity of the solvent can influence the energy levels of the excited state, potentially leading to a shift in the emission wavelength (solvatochromism).
Metal Coordination: As a ligand, this compound can coordinate to metal centers. This can lead to ligand-to-metal or metal-to-ligand charge transfer transitions, which can result in new and potentially intense luminescence. mdpi.comresearchgate.net
Given these considerations, it is plausible that this compound and its derivatives could be tailored to create materials with specific photoluminescent properties for applications in sensors, optical devices, and fluorescent probes.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
Brunauer-Emmett-Teller (BET) analysis is a standard technique for determining the specific surface area of solid and porous materials by measuring the physical adsorption of a gas (typically nitrogen) on the material's surface. nih.govnih.gov While this compound is a discrete molecule and not a porous material itself, its precursor, terephthalaldehyde, is a widely used building block in the synthesis of porous organic polymers (POPs). nih.govnih.govresearchgate.netbeilstein-journals.orgd-nb.info These polymers are of significant interest due to their high stability, low density, and large internal surface areas, which make them suitable for applications in gas storage, separation, and catalysis. nih.govnih.govbeilstein-journals.orgd-nb.info
The synthesis of POPs often involves the polycondensation reaction of a rigid aromatic monomer, such as terephthalaldehyde, with a suitable cross-linking agent. The resulting materials are typically amorphous and possess a network of interconnected pores. The BET surface area is a critical parameter for characterizing these POPs, as a larger surface area generally correlates with a higher capacity for gas adsorption and more available active sites for catalysis.
Several studies have reported the synthesis of POPs using terephthalaldehyde as a key monomer, with varying BET surface areas depending on the co-monomer and synthetic conditions. For example, triazine-based POPs have been prepared by reacting melamine (B1676169) with terephthalaldehyde, resulting in materials with significant surface areas. nih.govnih.govresearchgate.net In another approach, phenolic-resin porous organic polymers (PPOPs) with very high surface areas have been constructed from the reaction of bisphenol A with terephthalaldehyde. beilstein-journals.orgd-nb.info
The table below summarizes the BET surface area values reported for several porous organic polymers synthesized using terephthalaldehyde.
| Polymer Name/Type | Co-monomer(s) | BET Surface Area (m²/g) | Reference(s) |
| T-POP1 | Melamine | 239.6 | nih.govnih.govresearchgate.net |
| T-POP2 | Melamine, 4-ethyl-2,6-diformylphenol | 139.2 | nih.govnih.govresearchgate.net |
| T-POP3 | Melamine, 3,5-diformyl-4-hydroxybenzoic acid | 287.4 | nih.govnih.govresearchgate.net |
| PPOP-1 | Bisphenol A, Formaldehyde | 720 | beilstein-journals.orgd-nb.info |
| PPOP-2 | Bisphenol A, 1,3,5-Triformylbenzene | 920 | beilstein-journals.orgd-nb.info |
| PPOP-3 | Bisphenol A, Phloroglucinol | 850 | beilstein-journals.orgd-nb.info |
| Polyphosphate-based POP | Benzidine, Phosphorus Oxychloride | 82.7 - 213.5 | mdpi.com |
| Triazine-based Microporous Aminal Network | Melamine | up to 1377 | researchgate.net |
These findings demonstrate that the choice of co-monomer and the resulting polymer architecture have a profound impact on the porosity and surface area of terephthalaldehyde-based POPs. The ability to tune the surface area by varying the synthetic strategy is a key advantage in designing these materials for specific applications.
Xi. Emerging Research Frontiers and Future Directions
Integration in Multifunctional Hybrid Materials and Composites
The integration of terephthalaldehyde (B141574) dioxime into multifunctional hybrid materials and composites is a burgeoning field of research. Hybrid materials, which combine distinct organic and inorganic components, offer synergistic properties unattainable by single-phase materials. mdpi.com The dual oxime groups of terephthalaldehyde dioxime serve as excellent bidentate ligands, enabling the formation of stable coordination complexes with a variety of transition metals. This characteristic is pivotal for its use as a structural node in the design of advanced materials.
Research indicates that this compound and its derivatives are promising candidates for creating metal-organic frameworks (MOFs) and other coordination polymers. ontosight.ai These materials are renowned for their high porosity and tunable functionalities. By selecting appropriate metal ions and reaction conditions, it is possible to engineer hybrid materials with tailored properties for specific applications. For instance, incorporating this compound into polymer matrices or as a linker in MOFs could yield composites with enhanced mechanical strength, unique optical and magnetic properties, or catalytic capabilities. ontosight.ai The rigid phenylene bridge of the molecule contributes to the structural integrity and thermal stability of the resulting composites, while the oxime functionalities provide active sites for chemical interactions.
Future research is expected to focus on the synthesis and characterization of novel hybrid materials where this compound is a key component. This includes exploring its use in creating materials with applications in gas storage, separation, and heterogeneous catalysis. imt-mines-ales.fr
Table 1: Potential Multifunctional Hybrid Materials Incorporating this compound
| Hybrid Material Type | TEDO-based Component | Potential Functionality | Supporting Rationale |
| Metal-Organic Frameworks (MOFs) | As an organic linker | Gas adsorption, catalysis, chemical sensing | The bidentate oxime groups can coordinate with metal centers to form porous, crystalline structures with active sites. |
| Polymer Composites | As a functional filler or cross-linker | Enhanced mechanical strength, thermal stability, conductivity | The rigid aromatic core can reinforce polymer chains, while metal complexes of the dioxime could introduce electrical or optical properties. mdpi.comontosight.ai |
| Functionalized Surfaces | As a surface-grafted ligand | Environmental remediation (metal ion capture) | The oxime groups can be immobilized on a solid support to create a surface capable of chelating heavy metal ions from aqueous solutions. imt-mines-ales.fr |
| Luminescent Materials | As a ligand in metal complexes | Light-emitting devices, sensors | Coordination with specific metal ions (e.g., lanthanides) can result in complexes with interesting luminescent properties. ontosight.ai |
Development of Novel Applications in Advanced Chemical Engineering
In the realm of advanced chemical engineering, this compound is being explored as a precursor for high-performance and specialty chemicals. Its reactivity allows it to be a versatile starting material for the synthesis of more complex molecules with specific functionalities relevant to industrial processes. ufl.edu
A significant area of emerging research is the use of this compound in the synthesis of energetic materials. A 2023 study detailed the design and synthesis of phenylene-bridged isoxazole (B147169) and tetrazole-1-ol based energetic materials, using the dioxime as a key intermediate. rsc.org The resulting compounds exhibited high thermal stabilities and densities, making them promising candidates for solid propulsion systems. rsc.org This research showcases a direct and advanced application, moving the compound from a laboratory chemical to a potential component in aerospace and defense technologies.
Furthermore, the precursor to the dioxime, terephthalaldehyde, is widely used in the synthesis of covalent organic frameworks (COFs) and polymeric organic frameworks (POFs). wikipedia.org This suggests a strong potential for this compound itself to act as a monomer or building block in the polymerization of novel porous materials. Within chemical engineering, such materials are critical for applications in catalysis, separation processes, and the development of lightweight structural components. ufl.edu The ability of the oxime groups to form stable complexes could also be exploited in catalytic systems, where the dioxime would act as a ligand to stabilize and modulate the activity of a metallic catalyst. ufl.edu
Table 2: Research Findings on Energetic Materials Derived from this compound
| Derivative Type | Key Synthetic Step | Density (g cm⁻³) | Thermal Stability (Tdec, °C) | Potential Application |
| Bis(tetrazole-1-ol) | Conversion of dioxime to chloro-oxime, followed by reaction with sodium azide (B81097) and cyclization. rsc.org | 1.51 - 1.82 | 167 - 340 | Solid propellants, energetic materials with low sensitivity. rsc.org |
Contributions to Sustainable Chemistry and Environmental Impact Mitigation
The principles of sustainable and green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. roelmihpc.com this compound and its applications are being increasingly viewed through this lens, with several potential contributions to environmental sustainability.
One of the most direct applications is in environmental remediation. The ability of the oxime groups to chelate metal ions makes this compound a candidate for developing new adsorbents to remove toxic heavy metals from industrial wastewater. By immobilizing the dioxime onto a solid support, a robust system for pollution control can be engineered. imt-mines-ales.fr
Moreover, the use of this compound in catalysis aligns with the core tenets of green chemistry. Catalysts increase reaction efficiency, reduce energy consumption, and can enable the use of more environmentally benign reaction pathways. roelmihpc.com Developing catalysts based on this compound complexes could lead to cleaner and more atom-economical industrial processes.
Table 3: Alignment of this compound Applications with Green Chemistry Principles
| Application Area | Relevant Green Chemistry Principle | Contribution of this compound |
| Environmental Remediation | Design for Degradation / Pollution Prevention | Can be used to create adsorbents that capture and remove heavy metal pollutants from water. |
| Catalysis | Catalysis | Serves as a ligand to create efficient catalysts that reduce energy consumption and waste in chemical manufacturing. ufl.edu |
| Advanced Materials | Use of Renewable Feedstocks (Potential) | While currently derived from petrochemicals, future pathways could explore bio-based synthesis routes for its precursor, terephthalaldehyde. imt-mines-ales.fr |
| Energetic Materials | Designing Safer Chemicals | Research aims to develop energetic materials with lower sensitivity, enhancing safety during handling and use. rsc.org |
Interdisciplinary Research Synergies and Collaborative Innovations
The full potential of this compound can only be unlocked through synergistic collaborations across multiple scientific disciplines. The complexity of modern research challenges necessitates the integration of knowledge, techniques, and perspectives from various fields. informationr.net The study of this compound sits (B43327) at the intersection of organic chemistry, materials science, chemical engineering, and computational chemistry.
Collaborative innovation is essential for translating fundamental properties into practical applications. For example:
Organic Chemistry & Materials Science: Synthetic chemists can design and create novel derivatives of this compound with tailored electronic and steric properties. sigmaaldrich.com Materials scientists can then incorporate these new molecules into hybrid composites, polymers, and MOFs, and characterize their resulting physical and functional properties. ontosight.ai
Materials Science & Chemical Engineering: Once a promising material is developed in the lab, chemical engineers are needed to devise scalable and cost-effective production processes. curtin.edu.au They can also design and build reactors or separation units that utilize the new material, for instance, in a catalytic converter or an industrial water purification system.
Computational & Experimental Chemistry: Computational chemists can model the behavior of this compound and its metal complexes, predicting their structures, stability, and reactivity. This theoretical insight can guide experimentalists, saving time and resources by focusing efforts on the most promising candidates for synthesis and testing. rsc.org
Such interdisciplinary efforts accelerate the innovation cycle, from molecular design to real-world application. The future development of this compound will likely be driven by research consortia and collaborative projects that bring together experts from academia and industry to tackle complex problems in areas like sustainable energy, environmental protection, and advanced manufacturing. informationr.net
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing terephthalaldehyde dioxime, and how can purity be validated?
- Methodological Answer : The synthesis typically involves reacting terephthalaldehyde with hydroxylamine hydrochloride under controlled pH (e.g., alkaline conditions) to form the dioxime derivative. Stoichiometric ratios (e.g., 1:2 aldehyde-to-hydroxylamine) and temperature (60–80°C) are critical for yield optimization. Purity validation requires a combination of melting point analysis, thin-layer chromatography (TLC), and spectroscopic techniques such as ¹H/¹³C NMR to confirm the absence of unreacted aldehydes or byproducts. Mass spectrometry (MS) can further verify molecular weight consistency .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H NMR (δ ~8.0–8.5 ppm for oxime protons, δ ~7.5–8.0 ppm for aromatic protons) and FTIR (C=N stretch ~1600–1650 cm⁻¹, O-H stretch ~3200–3400 cm⁻¹) are essential for functional group identification.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural data. For example, orthorhombic crystal systems (space group Pca2₁) can be resolved with parameters like a = 12.881 Å, b = 3.893 Å, c = 13.320 Å, and V = 668.01 ų, as seen in terephthalaldehyde analogs. Data collection using a Bruker SMART 4K CCD diffractometer (MoKα radiation, λ = 0.71073 Å) ensures high precision .
Advanced Research Questions
Q. How does the electrophilicity index of this compound influence its reactivity in nucleophilic reactions?
- Methodological Answer : Computational studies using density functional theory (DFT) can quantify electrophilicity (ω) to predict reactivity. For example, terephthalaldehyde derivatives exhibit higher ω values compared to benzoic acid analogs, making them more susceptible to nucleophilic attack. Researchers should calculate ω using software like Gaussian or ORCA , incorporating HOMO-LUMO energy gaps and charge distribution analysis. Experimental validation via kinetic studies (e.g., reaction rates with phenacyl bromide) can corroborate computational findings .
Q. What methodologies are used to analyze the thermal decomposition mechanisms of this compound derivatives?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert atmospheres (e.g., N₂) reveals decomposition stages. For instance, modified terephthalaldehyde resins show distinct mass loss profiles at 200–400°C. Kinetic parameters (activation energy Eₐ, pre-exponential factor A) can be derived using the Flynn-Wall-Ozawa or Kissinger methods. FTIR monitoring during curing (e.g., disappearance of C=N bands) provides mechanistic insights into crosslinking .
Q. Can computational models predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?
- Methodological Answer : Molecular docking simulations and periodic DFT calculations (e.g., VASP or CASTEP ) model ligand-metal interactions. Focus on oxime donor sites (N and O atoms) and their binding affinity with transition metals (e.g., Cu²⁺, Fe³⁺). Experimental validation via X-ray absorption spectroscopy (XAS) or magnetic susceptibility measurements can confirm predicted coordination geometries .
Q. How do structural modifications (e.g., ferrocene incorporation) affect the crosslinking efficiency of this compound in polymer networks?
- Methodological Answer : Introduce substituents (e.g., ferrocenecarboxaldehyde) during resin synthesis and monitor rheological changes using dynamic mechanical analysis (DMA) . For example, 15% ferrocene-modified resins exhibit reduced viscosity (Fig. 4, ). Crosslinking efficiency is quantified via gel fraction measurements or sol-gel transition analysis . Comparative DSC studies (e.g., curing exotherms at 150–170°C) reveal kinetic differences between modified and unmodified systems .
Methodological Notes
- Data Contradictions : Crystal structure reports (e.g., orthorhombic vs. monoclinic polymorphs) require careful comparison of unit cell parameters and refinement residuals (e.g., R < 0.05 for high-quality data) .
- Experimental Design : For reproducibility, document synthetic protocols with exact molar ratios, solvent systems, and purification steps (e.g., recrystallization from ethanol/water).
- Validation : Always cross-validate computational predictions with experimental data (e.g., XRD for MOFs, TGA for decomposition pathways).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
